molecular formula C9H9ClN2O3 B112933 n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide CAS No. 7149-78-2

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Cat. No.: B112933
CAS No.: 7149-78-2
M. Wt: 228.63 g/mol
InChI Key: KEELZFXRQAZCJA-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEELZFXRQAZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291000
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-78-2
Record name 7149-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the physical and chemical properties of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, also known as 4-Acetamido-2-chloro-5-nitrotoluene, is a substituted acetamide with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (or inferred) characteristics. The information is presented to support researchers and scientists in their work with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. The data is a combination of computed values from reputable chemical databases. Experimental data for this specific compound is limited in publicly available literature; therefore, some properties are inferred from closely related analogs.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₃PubChem[1][2]
Molecular Weight 228.63 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[2]
CAS Number 7149-78-2PubChem[2]
Appearance Predicted to be a solid-
Melting Point Not experimentally determined. A related compound, N-(5-Chloro-2-methylphenyl)acetamide, has a melting point of 129-130 °C.ECHEMI[3]
Boiling Point Not experimentally determined.-
Solubility Not experimentally determined. A related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is soluble in DMF (5 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 0.25 mg/ml).Cayman Chemical[4]
XLogP3 2.5PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1][2]
Hydrogen Bond Acceptor Count 4PubChem[1][2]
Rotatable Bond Count 1PubChem[1][2]
Exact Mass 228.0301698 DaPubChem[1][2]
Polar Surface Area 74.9 ŲPubChem[1][2]
Heavy Atom Count 15PubChem[1][2]

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the acetylation of 5-chloro-4-methyl-2-nitroaniline. The following is a detailed experimental protocol based on standard acetylation procedures for similar anilines.

Materials:

  • 5-chloro-4-methyl-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Pyridine (catalyst)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-chloro-4-methyl-2-nitroaniline in a minimal amount of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride. Then, add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and pyridine.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 5-chloro-4-methyl-2-nitroaniline Reagents Acetic Anhydride Glacial Acetic Acid Pyridine (catalyst) Start->Reagents Dissolve & Add Reaction Reflux (2-4 hours) Reagents->Reaction Heat Precipitation Pour into ice water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry under vacuum Recrystallization->Drying End Pure this compound Drying->End

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. While comprehensive experimental data remains to be fully elucidated in the public domain, the information on its computed properties and a detailed synthesis protocol offers a valuable starting point for researchers. Further investigation into its biological activities could reveal its potential in drug discovery and development.

References

n-(5-chloro-4-methyl-2-nitrophenyl)acetamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a key chemical intermediate. This document details its chemical properties, a standard experimental protocol for its synthesis, and its relevance in synthetic chemistry.

Core Chemical Information

Chemical Name: this compound CAS Number: 7149-78-2 Molecular Formula: C₉H₉ClN₂O₃

Physicochemical Data
PropertyValueReference
Molecular Weight 228.63 g/mol [cite: ]
Melting Point 104-105 °C[cite: ]
Appearance Solid (form may vary)
Solubility Data not readily available; likely soluble in common organic solvents.

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 5-chloro-4-methyl-2-nitroaniline. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Acetylation of 5-chloro-4-methyl-2-nitroaniline

Materials:

  • 5-chloro-4-methyl-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-4-methyl-2-nitroaniline in a suitable amount of glacial acetic acid.

  • Acetylation: To the stirred solution, add a molar excess (typically 1.2 to 1.5 equivalents) of acetic anhydride.

  • Reaction: Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will quench the excess acetic anhydride and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the purified this compound, for instance, in a vacuum oven at a low temperature.

Applications in Research and Development

This compound and structurally similar compounds are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.

While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted acetamides are a common feature in many drug candidates.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Start 5-chloro-4-methyl-2-nitroaniline Reaction Acetylation in Glacial Acetic Acid Start->Reaction Reagent Acetic Anhydride Reagent->Reaction Quench Quenching with Ice-Water Reaction->Quench Cooling Filter Filtration and Washing Quench->Filter Precipitation Product This compound Filter->Product Isolation

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to n-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a substituted aromatic amide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its chemical identity, physicochemical properties, and synonyms. Information on related compounds is included to provide context where direct data is absent. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a molecule of interest in organic synthesis and potentially in pharmaceutical research.[1] A comprehensive list of its synonyms and identifiers is crucial for accurate literature and database searches.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 7149-78-2[1]
PubChem CID 251680[1]
Molecular Formula C9H9ClN2O3[1]
InChI InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)[1]
InChIKey KEELZFXRQAZCJA-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1Cl)NC(=O)C)--INVALID-LINK--[O-][1]
Depositor-Supplied Synonyms 4-Acetamido-2-chloro-5-nitrotoluene, MFCD00034545, NSC72332, and others.[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the computed properties of this compound.

Property Value
Molecular Weight 228.63 g/mol [1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 228.0301698 Da[1]
Topological Polar Surface Area 74.9 Ų[1]
Heavy Atom Count 15[1]

Experimental Data and Protocols

As of the date of this document, a comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, biological activity, or mechanism of action of this compound. The available information is largely limited to its identification and computed properties.

While patents and research articles describe the synthesis and biological evaluation of structurally similar compounds, such as other substituted nitrophenylacetamides, these protocols are not directly transferable due to the specific substitution pattern of the target molecule.

Potential Research and Development Context

Based on the chemical structure, this compound can be classified as a nitroaromatic compound and an acetamide derivative. Compounds with these structural motifs are common in medicinal chemistry and materials science.

For instance, related chloro-nitro-phenyl acetamide derivatives are sometimes used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of the nitro and chloro groups allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.

Logical Workflow for Future Investigation

For researchers interested in exploring the properties and potential applications of this compound, a logical experimental workflow is proposed.

investigation_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitro Characterized Compound InVivo In Vivo Studies (if warranted by in vitro results) InVitro->InVivo Promising Hits SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Mechanism Mechanism of Action Studies InVivo->Mechanism SAR->Mechanism

Caption: A proposed workflow for the investigation of this compound.

Conclusion

This compound is a well-defined chemical entity with a range of synonyms and computed physicochemical properties. However, there is a notable absence of detailed experimental data in the public domain regarding its synthesis, biological effects, and potential applications. This guide consolidates the available information and proposes a structured approach for future research. Further experimental investigation is required to elucidate the chemical reactivity and biological significance of this compound, which may hold potential as a synthetic intermediate or a bioactive molecule.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenyl Acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl acetamide compounds, a class of organic molecules characterized by a nitro-substituted phenyl ring attached to an acetamide group, hold a significant place in the history of synthetic chemistry and pharmacology. Emerging from the burgeoning coal tar and dye industries of the late 19th century, their journey is intrinsically linked to the development of the first synthetic analgesics.[1][2] Initially explored as intermediates in the synthesis of dyes and other industrial chemicals, the discovery of the pharmacological properties of the parent compound, acetanilide, spurred interest in its derivatives.[1][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of nitrophenyl acetamide compounds, with a focus on their potential in drug development.

Historical Perspective: From Dyes to Drugs

The story of nitrophenyl acetamides begins with the advancements in aromatic chemistry in the 19th century. The nitration of aromatic compounds, a fundamental reaction in organic synthesis, was extensively studied and industrialized for the production of explosives and dyes.[4] Acetanilide, the acetylated derivative of aniline, was introduced in 1886 as an antipyretic (fever-reducing) agent under the name Antifebrin, following a serendipitous discovery of its medicinal properties.[3][5] This marked a pivotal moment, shifting the focus of some chemists from dyestuffs to the therapeutic potential of synthetic organic compounds.

The synthesis of nitrophenyl acetamides, particularly the para-isomer, became a common laboratory practice and an important industrial process. These compounds served as crucial intermediates in the production of nitroanilines, which are key precursors for a wide range of azo dyes.[6][7] The industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene is a testament to the commercial importance of these nitroaromatic compounds.[6] While the direct nitration of aniline was problematic, the acetylation of the amino group to form acetanilide provided a means to control the reaction and favor the formation of the para-nitro isomer.

While the primary historical application of nitrophenyl acetamides was in the chemical industry, the biological activities of the broader class of nitroaromatic compounds, including antimicrobial and other therapeutic effects, have been recognized over time, leading to renewed interest in these scaffolds for drug discovery.

Synthesis of Nitrophenyl Acetamide Compounds

The most common method for the synthesis of nitrophenyl acetamides is the electrophilic aromatic substitution of acetanilide with a nitrating agent. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, leading to the formation of a mixture of ortho- and para-nitroacetanilide.

General Experimental Protocol: Nitration of Acetanilide

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (optional, as a solvent)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: Acetanilide is dissolved in a suitable solvent, often glacial acetic acid or concentrated sulfuric acid, with gentle warming if necessary.[8]

  • Cooling: The solution is cooled in an ice bath to a temperature typically between 0 and 10°C.[8]

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled in an ice bath.

  • Nitration: The cold nitrating mixture is added dropwise to the cooled acetanilide solution with constant stirring, while maintaining the low temperature.[8]

  • Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then poured onto crushed ice to precipitate the crude product.[8]

  • Isolation and Purification: The precipitated nitrophenyl acetamide isomers are collected by vacuum filtration and washed with cold water to remove residual acid. The mixture of ortho- and para-isomers can be separated by recrystallization from ethanol, as the ortho-isomer is more soluble in ethanol than the para-isomer.[9]

The following diagram illustrates the general workflow for the synthesis and separation of nitrophenyl acetamide isomers.

G Acetanilide Acetanilide Reaction Electrophilic Aromatic Substitution Acetanilide->Reaction NitratingMixture Nitrating Mixture (HNO₃ + H₂SO₄) NitratingMixture->Reaction CrudeProduct Crude Product (o- and p-isomers) Reaction->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization p_isomer p-Nitroacetanilide (less soluble, crystallizes) Recrystallization->p_isomer o_isomer o-Nitroacetanilide (more soluble, in filtrate) Recrystallization->o_isomer

Synthesis and Separation of Nitrophenyl Acetamide Isomers.

Physicochemical and Biological Data

The biological activity of nitrophenyl acetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following tables summarize key physicochemical properties and reported biological activities for selected compounds.

Table 1: Physicochemical Properties of Selected Nitrophenyl Acetamides

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-NitroacetanilideC₈H₈N₂O₃180.1692-94
3-NitroacetanilideC₈H₈N₂O₃180.16155
4-NitroacetanilideC₈H₈N₂O₃180.16215-217[8]
N-(2-tert-butyl-4-nitrophenyl)acetamideC₁₂H₁₆N₂O₃236.27-
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideC₈H₆ClFN₂O₃232.59-

Table 2: Reported Biological Activities of Nitrophenyl Acetamide Derivatives

Compound/Derivative ClassBiological ActivityQuantitative DataReference
N-phenylacetamide derivativesAnti-inflammatory-[10]
N-phenylacetamide derivativesAnticancer-[10]
N-phenylacetamide derivativesAntimicrobial-[10]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntibacterial (against Klebsiella pneumoniae)-[6]
N-(4-nitrophenyl)acetamide derivativesAntioxidant-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitrophenyl acetamide derivatives are a result of their interaction with various cellular targets and signaling pathways. While research is ongoing, several key mechanisms have been proposed.

Anti-inflammatory Activity

Some N-phenylacetamide derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

G ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NitrophenylAcetamide Nitrophenyl Acetamide Derivative NitrophenylAcetamide->COX Inhibition

Proposed Anti-inflammatory Mechanism of Action.
Antimicrobial Activity

The antimicrobial effects of nitroaromatic compounds are often attributed to their ability to be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules, including DNA and proteins, leading to cell death.

Cytotoxic and Anticancer Activity

Several nitrophenyl acetamide derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key signaling molecules like tyrosine kinases, which are often overactive in cancer cells, or the induction of apoptosis (programmed cell death).

The following diagram illustrates a potential workflow for the screening of novel nitrophenyl acetamide derivatives for anticancer activity.

G Start Novel Nitrophenyl Acetamide Derivatives CytotoxicityScreening Cytotoxicity Screening (e.g., MTT Assay) Start->CytotoxicityScreening ActiveCompounds Identification of Active Compounds CytotoxicityScreening->ActiveCompounds MechanismOfAction Mechanism of Action Studies ActiveCompounds->MechanismOfAction ApoptosisAssay Apoptosis Assays (e.g., Caspase Activity) MechanismOfAction->ApoptosisAssay KinaseInhibition Kinase Inhibition Assays MechanismOfAction->KinaseInhibition LeadOptimization Lead Optimization ApoptosisAssay->LeadOptimization KinaseInhibition->LeadOptimization

Workflow for Anticancer Drug Discovery.

Conclusion and Future Directions

The journey of nitrophenyl acetamide compounds from their origins in the 19th-century dye industry to their current exploration as potential therapeutic agents is a compelling example of the evolution of chemical and pharmacological sciences. Their straightforward synthesis and the tunability of their chemical structure make them an attractive scaffold for the development of new drugs. While significant research has been conducted on their synthesis and their role as chemical intermediates, the full therapeutic potential of nitrophenyl acetamide derivatives is still being uncovered. Future research should focus on the systematic exploration of the structure-activity relationships of a wider range of derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and toxicological profiles to translate their promising in vitro activities into clinically viable treatments. The in-depth understanding of their history, synthesis, and biological activities provided in this guide serves as a valuable resource for researchers dedicated to advancing this fascinating class of compounds.

References

The Fundamental Chemistry of Chloro-Methyl-Nitrophenyl Acetamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry of chloro-methyl-nitrophenyl acetamides, a class of compounds recognized for their significance as intermediates in the synthesis of pharmacologically active molecules, particularly tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, physicochemical properties, and spectral characterization of these compounds. Detailed experimental protocols for key synthetic steps and relevant biological assays are provided, alongside visual representations of synthetic pathways and biological mechanisms to facilitate understanding and application in a research and development setting.

Introduction

Chloro-methyl-nitrophenyl acetamides are substituted aromatic compounds characterized by a central phenyl ring bearing a chloro, a methylamino (N-methyl), a nitro, and an acetamide functional group. The relative positions of these substituents give rise to a variety of isomers, each with potentially distinct chemical and biological properties. The most extensively studied isomer, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, serves as a crucial building block in the synthesis of several targeted cancer therapies, most notably Nintedanib, a potent tyrosine kinase inhibitor.[1]

The inherent reactivity of the chloroacetyl group and the electronic effects of the nitro and methyl groups on the phenyl ring make these molecules versatile precursors for the construction of more complex heterocyclic systems. Their role as intermediates in the development of kinase inhibitors underscores the importance of understanding their fundamental chemistry to enable the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The physicochemical properties of chloro-methyl-nitrophenyl acetamides are influenced by the substitution pattern on the phenyl ring. A summary of the known properties for the prominent 4-nitro isomer is presented below.

Table 1: Physicochemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
PropertyValueReference(s)
CAS Number 2653-16-9[2]
Molecular Formula C₉H₉ClN₂O₃[3][4]
Molecular Weight 228.63 g/mol [3]
Appearance Solid[4]
Melting Point 109.5-110 °C[3]
Solubility Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol[3]
Storage Temperature 2-8°C under inert gas[3]
Table 2: Spectroscopic Data for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
Technique Data Reference(s)
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.
Mass Spec (FAB-MS) m/z: 229.5 (M+H)⁺[5]
IR Data not explicitly detailed in search results.

Note: While specific NMR and IR data for the title compound were not found in the provided search results, general characteristics for similar compounds suggest the presence of signals corresponding to the aromatic protons, the N-methyl group, the methylene protons of the chloroacetyl group, and characteristic carbonyl and nitro group stretches in the IR spectrum.

Synthesis of Chloro-Methyl-Nitrophenyl Acetamides

The synthesis of chloro-methyl-nitrophenyl acetamides typically involves a two-step process: N-methylation of a nitroaniline precursor followed by N-acylation with a chloroacetylating agent. The synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is well-documented and serves as a representative example.

Synthesis of N-Methyl-4-nitroaniline

A common route to N-methyl-4-nitroaniline involves the formylation of p-nitroaniline, followed by methylation and subsequent deformylation. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of N-Methyl-4-nitroaniline [1]

  • Formylation: React p-nitroaniline with formic acid to yield N-formyl-p-nitroaniline.

  • Methylation: Dissolve N-formyl-p-nitroaniline in N,N-dimethylformamide (DMF). Add potassium tert-butoxide and methyl iodide (CH₃I) and stir at room temperature for 8 hours. After the reaction is complete, recover the DMF by distillation under reduced pressure. Pour the residue into water to precipitate N-methyl-N-formyl-p-nitroaniline. Filter the solid product. The reported yield is approximately 92-95%.

  • Deformylation: Dissolve the N-methyl-N-formyl-p-nitroaniline in ethanol. Add a reducing agent such as sodium borohydride. Quench the reaction with a saturated ammonium chloride solution. Pour the reaction mixture into water and filter the precipitate. Recrystallize the crude product from an ethanol-water mixture to obtain high-purity N-methyl-p-nitroaniline.

Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

The final step involves the acylation of N-methyl-4-nitroaniline with a chloroacetylating agent.

Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide [5]

  • To a solution of N-methyl-4-nitroaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., sodium carbonate or triethylamine).

  • Cool the mixture and slowly add a chloroacetic agent such as chloroacetyl chloride or chloroacetic anhydride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Synthesis of Other Isomers

The synthesis of other isomers, such as the 2-nitro and 3-nitro analogues, follows a similar synthetic strategy, starting from the corresponding N-methyl-nitroaniline precursors. Detailed experimental procedures for the synthesis of N-methyl-2-nitroaniline and N-methyl-3-nitroaniline are available in the literature.[6][7][8][9][10]

Logical Workflow for the Synthesis of Chloro-Methyl-Nitrophenyl Acetamides

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product Start1 p-Nitroaniline Intermediate1 N-Formyl-p-nitroaniline Start1->Intermediate1 Formylation Start2 Formic Acid Start2->Intermediate1 Start3 Methyl Iodide Intermediate2 N-Methyl-N-formyl-p-nitroaniline Start3->Intermediate2 Start4 Chloroacetyl Chloride Product 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Start4->Product Intermediate1->Intermediate2 Methylation Intermediate3 N-Methyl-4-nitroaniline Intermediate2->Intermediate3 Deformylation Intermediate3->Product N-Acylation

Caption: Synthetic pathway for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Role in Drug Development: Tyrosine Kinase Inhibition

Chloro-methyl-nitrophenyl acetamides are primarily utilized as intermediates in the synthesis of tyrosine kinase inhibitors (TKIs).[11] Tyrosine kinases are a family of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[13]

Tyrosine Kinase Signaling Pathway

The general mechanism of receptor tyrosine kinase (RTK) signaling involves the binding of a ligand (e.g., a growth factor like VEGF or EGF) to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Small molecule TKIs typically act by competing with ATP for the binding site within the catalytic kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[11]

Generalized Receptor Tyrosine Kinase Signaling Pathway and Inhibition

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization KinaseDomain Kinase Domain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-Akt) KinaseDomain->Downstream Phosphorylation ATP ATP ATP->KinaseDomain TKI TKI (derived from chloro-methyl-nitrophenyl acetamide) TKI->KinaseDomain Inhibition Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of RTK signaling by a tyrosine kinase inhibitor.
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from chloro-methyl-nitrophenyl acetamides, in vitro kinase assays are essential. The following is a general protocol for assessing the inhibition of a receptor tyrosine kinase such as VEGFR-2.[14]

Experimental Protocol: Western Blot-Based VEGFR-2 Inhibition Assay [14]

  • Cell Culture and Treatment:

    • Culture endothelial cells (e.g., HUVECs) to near confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. The ratio of phospho-VEGFR-2 to total VEGFR-2 indicates the level of inhibition.

Workflow for an In Vitro Kinase Inhibition Assay

G Start Cell Culture (e.g., HUVECs) Step1 Serum Starvation Start->Step1 Step2 Inhibitor Pre-treatment Step1->Step2 Step3 VEGF Stimulation Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 Protein Quantification Step4->Step5 Step6 SDS-PAGE & Western Blot Step5->Step6 Step7 Immunodetection (p-VEGFR-2, Total VEGFR-2, Loading Control) Step6->Step7 End Data Analysis (Densitometry) Step7->End

Caption: Workflow for a Western blot-based kinase inhibition assay.

Conclusion

Chloro-methyl-nitrophenyl acetamides represent a class of compounds with significant utility in medicinal chemistry and drug development. Their straightforward synthesis and the reactivity of the chloroacetyl group provide a versatile platform for the creation of diverse molecular scaffolds. The established role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib highlights the therapeutic potential that can be unlocked from this chemical class. This technical guide has provided a comprehensive overview of the fundamental chemistry of these compounds, including their synthesis, properties, and application in the context of tyrosine kinase inhibition. The detailed protocols and visual workflows are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel targeted therapies. Further exploration of the structure-activity relationships of different isomers of chloro-methyl-nitrophenyl acetamides may lead to the identification of new lead compounds with improved potency and selectivity against various kinase targets.

References

Structural Elucidation and Characterization of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the organic compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the standard methodologies and expected spectroscopic features based on the analysis of closely related compounds. It serves as a practical resource for researchers engaged in the synthesis, identification, and evaluation of novel small molecules in the field of medicinal chemistry and drug development. This guide details the probable synthetic pathway, the key analytical techniques for structural confirmation, and presents expected data in a structured format.

Introduction

This compound is a substituted aromatic amide containing nitro, chloro, and methyl functional groups. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex, biologically active molecules. The precise arrangement of these functional groups can significantly influence the compound's physicochemical properties and its interactions with biological targets. Accurate structural elucidation and characterization are therefore critical first steps in the exploration of its potential applications.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in Table 1. These values, sourced from the PubChem database, offer a preliminary understanding of the molecule's characteristics.[1]

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 228.0301698 Da
Monoisotopic Mass 228.0301698 Da
Topological Polar Surface Area 74.9 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 267

Synthesis and Characterization Workflow

The synthesis and structural confirmation of a novel compound like this compound follows a logical progression of steps, from synthesis and purification to spectroscopic analysis.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Elucidation cluster_final Final Confirmation start Starting Material: 5-chloro-4-methyl-2-nitroaniline reaction Acetylation Reaction (e.g., with Acetic Anhydride or Acetyl Chloride) start->reaction product Crude Product: This compound reaction->product recrystallization Recrystallization product->recrystallization chromatography Column Chromatography recrystallization->chromatography ms Mass Spectrometry (MS) chromatography->ms nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir Infrared (IR) Spectroscopy chromatography->ir final_product Pure Characterized Compound ms->final_product nmr->final_product ir->final_product

Caption: General experimental workflow for the synthesis and characterization of a target compound.

Experimental Protocols

Synthesis: Acetylation of 5-chloro-4-methyl-2-nitroaniline

This proposed synthesis is based on common acetylation procedures for anilines.

Materials:

  • 5-chloro-4-methyl-2-nitroaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate)

  • A base (if using acetyl chloride, e.g., triethylamine or pyridine)

  • Ice-cold water

  • Standard laboratory glassware and magnetic stirrer

Procedure (using Acetic Anhydride):

  • Dissolve 5-chloro-4-methyl-2-nitroaniline in a suitable solvent like glacial acetic acid in a round-bottom flask.

  • Slowly add a molar excess of acetic anhydride to the solution while stirring.

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid, and then dried.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

Structural Characterization Techniques

The purified compound would then be subjected to a battery of spectroscopic and analytical techniques to confirm its structure.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Techniques such as DEPT, COSY, HSQC, and HMBC can be used for more detailed structural assignment.

4.2.2. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition: The mass spectrum is obtained, showing the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra for this compound, the following tables present the expected chemical shifts and absorption bands based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

The expected proton NMR signals are based on the substituent effects on the aromatic ring and the characteristic shifts of the acetamide group. Data for the related compound N-(4-Methyl-2-nitrophenyl)acetamide shows a singlet for the methyl group around 2.36 ppm and another for the acetyl methyl at 2.26 ppm. The amide proton is a singlet at approximately 10.18 ppm.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (on C3)~8.0-8.2s
Aromatic-H (on C6)~7.4-7.6s
-NH (amide)~9.5-10.5s
-CH₃ (on C4)~2.3-2.5s
-CH₃ (acetyl)~2.2-2.4s
Predicted ¹³C NMR Data

The carbon signals can be predicted based on the known shifts for substituted benzenes and acetamides. For instance, N-(4-Chloro-2-nitrophenyl)acetamide exhibits signals for the aromatic carbons between 123 and 137 ppm, with the carbonyl carbon at approximately 169.0 ppm.[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~168-170
Aromatic C-NO₂~145-150
Aromatic C-NH~135-140
Aromatic C-Cl~130-135
Aromatic C-CH₃~130-135
Aromatic C-H~120-130
-CH₃ (on C4)~18-22
-CH₃ (acetyl)~24-26
Predicted IR Absorption Bands

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

Table 4: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3250-3400Amide N-H stretching
C-H Stretch (Aromatic)3000-3100Aromatic C-H stretching
C-H Stretch (Aliphatic)2850-3000Methyl C-H stretching
C=O Stretch1660-1700Amide I band
N-O Stretch (asymmetric)1500-1550Nitro group
N-H Bend1510-1550Amide II band
N-O Stretch (symmetric)1330-1370Nitro group
C-N Stretch1200-1300Amide III band
C-Cl Stretch700-800Carbon-chlorine stretching
Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. For this compound, this would be approximately 228.63. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Table 5: Predicted Key Mass Spectrometry Fragments

m/zInterpretation
~228/230Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotope pattern
~186/188Loss of acetyl group (-COCH₂)
~170/172Loss of acetyl and oxygen

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Research into the biological effects of this compound would require in vitro and in vivo screening assays. A general workflow for investigating the biological activity of a novel compound is presented below.

G Workflow for Biological Activity Screening compound Pure Compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Results mechanism Mechanism of Action Studies in_vivo->mechanism pathway Signaling Pathway Identification mechanism->pathway

Caption: A generalized workflow for the investigation of the biological activity of a novel compound.

Conclusion

This technical guide has outlined the essential aspects for the structural elucidation and characterization of this compound. While direct experimental data is scarce, this document provides a robust framework based on established chemical principles and data from analogous structures. The detailed protocols and predicted spectroscopic data serve as a valuable reference for researchers working on the synthesis and analysis of this and related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential biological activities.

References

Theoretical Mechanism of Action for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical mechanism of action for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. As of the date of this publication, there is no direct experimental evidence or established biological activity specifically attributed to this compound in the public domain. The proposed mechanisms are extrapolated from the known biological activities of structurally similar compounds and chemical analogues. This whitepaper is intended to serve as a guide for future research and hypothesis testing.

Executive Summary

This compound is a small organic molecule belonging to the class of nitroaromatic compounds. While its specific biological functions remain uncharacterized, its structural motifs—a substituted nitrophenyl ring and an acetamide group—are present in various bioactive compounds. Analysis of related molecules suggests that this compound may exhibit potential as an intermediate for the synthesis of targeted therapeutics, particularly in oncology. This document will explore a plausible theoretical mechanism of action centered around the inhibition of protein kinases, a common target for compounds with similar chemical features.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing experimental protocols.

PropertyValueReference
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
IUPAC Name This compound[1]
CAS Number 7149-78-2[1]
SMILES CC1=CC(=C(C=C1Cl)NC(=O)C)--INVALID-LINK--[O-][1]
InChIKey KEELZFXRQAZCJA-UHFFFAOYSA-N[1]

Proposed Theoretical Mechanism of Action: Kinase Inhibition

Structurally related compounds, such as derivatives of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, have been utilized as intermediates in the synthesis of kinase inhibitors.[2][3][4] For instance, this related molecule is a building block for Nintedanib, a tyrosine kinase inhibitor, and has been used in the development of inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), which has anticancer activity.[4] Therefore, a primary theoretical mechanism of action for this compound is the inhibition of one or more protein kinases involved in oncogenic signaling pathways.

The proposed mechanism involves the compound acting as a scaffold that, with potential further chemical modification, could bind to the ATP-binding pocket of a target kinase. The chloro, methyl, and nitro substituents on the phenyl ring, along with the acetamide group, would contribute to the binding affinity and selectivity through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

A generalized signaling pathway illustrating the potential role of a kinase inhibitor is depicted below.

G cluster_0 Cell Membrane cluster_1 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Activates Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK)->Transcription Factors Activates This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits (Theoretical) Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Leads to

Caption: Proposed inhibitory action on a generic receptor tyrosine kinase signaling pathway.

Hypothetical Quantitative Data

To investigate the theoretical kinase inhibitory activity, a series of in vitro assays would be necessary. Table 2 presents hypothetical IC₅₀ values for this compound against a panel of selected kinases, which are frequently implicated in cancer.

Kinase TargetHypothetical IC₅₀ (nM)
VEGFR2150
PDGFRβ220
FGFR1350
SRC>1000
EGFR>1000

These are hypothetical values for illustrative purposes and would require experimental validation.

Proposed Experimental Protocols

To validate the theoretical mechanism of action, a structured experimental workflow is proposed.

G A In Vitro Kinase Panel Screening B Cell-Based Assays (e.g., Proliferation, Apoptosis) A->B Confirm cellular activity C Western Blot Analysis B->C Validate target engagement D In Vivo Xenograft Studies C->D Assess in vivo efficacy E Lead Optimization D->E Improve potency and selectivity

Caption: A proposed experimental workflow to investigate the mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound.

  • Procedure: A radiometric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) would be employed.

  • The test compound would be serially diluted and incubated with the kinase, substrate, and ATP.

  • The reaction would be initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.

  • The reaction would be terminated, and the amount of product formed (phosphorylated substrate) would be quantified.

  • IC₅₀ values would be calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known kinase dependencies (e.g., HUVEC, A549, MCF-7) would be used.

  • Procedure: Cells would be seeded in 96-well plates and allowed to adhere overnight.

  • The cells would then be treated with increasing concentrations of the test compound for 72 hours.

  • Cell viability would be assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • GI₅₀ (concentration for 50% growth inhibition) values would be determined from the dose-response curves.

Western Blot Analysis

Objective: To confirm the inhibition of a specific signaling pathway in cells.

Methodology:

  • Procedure: Cancer cells would be treated with the test compound at concentrations around its GI₅₀ value for various time points.

  • Cell lysates would be prepared, and protein concentrations would be determined.

  • Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane would be probed with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

  • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate would be used for detection.

Conclusion and Future Directions

This compound possesses structural features that suggest its potential as a scaffold for the development of kinase inhibitors. The proposed theoretical mechanism of action, centered on the inhibition of oncogenic signaling pathways, provides a rational basis for initiating a drug discovery program. Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationship (SAR) and to identify compounds with improved potency and selectivity. The experimental protocols outlined in this whitepaper provide a roadmap for the initial biological characterization of this and related molecules.

References

A Technical Guide to the Potential Biological Activities of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data on the biological activity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide has been identified in the public domain at the time of this report. This document, therefore, presents a preliminary biological activity screening based on a comprehensive review of structurally related compounds. The information herein is intended to guide future research and is not a definitive assessment of the compound's properties.

Introduction

This compound belongs to the class of substituted nitroanilines and acetamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of a nitro group, a chloro substituent, and a methyl group on the phenyl ring, combined with the acetamide moiety, suggests that this compound could exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This whitepaper provides a detailed overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities

Anticancer Activity

N-substituted 2-nitroaniline derivatives have demonstrated a broad spectrum of cytotoxic effects against various cancer cell lines. The nitro group, being an electron-withdrawing moiety, is often crucial for their mechanism of action, particularly through bioreductive activation in the hypoxic environments of solid tumors.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a4-MethylphenylHCT1165.9 nM[1]
1b4-(Dimethylamino)phenylHCT1168.7 µM[1]
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1]
3aPyrimidine derivativeMer Kinase18.5 nM[1]
3bPyrimidine derivativec-Met Kinase33.6 nM[1]

The data suggests that substitutions on the N-phenyl ring can significantly influence anticancer potency.[1] For instance, the presence of a methyl group at the para-position of the phenyl ring has been associated with potent antiproliferative effects in other classes of compounds.

Antimicrobial Activity

Both N-substituted 2-nitroaniline and chloroacetamide derivatives have shown promising antimicrobial properties. The nitro group in nitroaromatic compounds can be reduced by microbial nitroreductases to form radical anions and other reactive species that can damage cellular macromolecules. Furthermore, the chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, contributing to antimicrobial effects. Studies on related compounds have indicated that the presence of a chloro atom can enhance antimicrobial activity.[2]

Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
4aPhenylEscherichia coli12.5[1]
4bPhenylStaphylococcus aureus6.25[1]
4c4-ChlorophenylEscherichia coli8.0[1]
4d4-ChlorophenylStaphylococcus aureus4.0[1]
Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have been investigated for their anti-inflammatory potential. Some of these compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Table 3: Anti-inflammatory Activity of Selected Nitro-Substituted Benzamide Derivatives

CompoundCell LineIC50 for NO Inhibition (µM)Reference
N-(4-nitrophenyl)-4-nitrobenzamideRAW 264.7 macrophages3.7[3]
N-(3,5-dinitrophenyl)-4-nitrobenzamideRAW 264.7 macrophages5.3[3]

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route for the title compound can be adapted from methods used for similar acetanilides.

G cluster_0 Synthetic Workflow Start 5-chloro-4-methyl-2-nitroaniline Reaction Acylation Reaction Start->Reaction Reagent Acetyl chloride or Acetic anhydride Reagent->Reaction Solvent Inert solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Dissolve 5-chloro-4-methyl-2-nitroaniline in an inert solvent such as dichloromethane.

  • Add a base, for example, pyridine or triethylamine, to the solution.

  • Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Anticancer Activity Screening (MTT Assay)

This protocol is based on the methodology for assessing the cytotoxicity of substituted nitroanilines.[4]

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_1 MTT Assay Workflow Seed Seed cancer cells in 96-well plate Treat Treat with compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize formazan Incubate2->Solubilize Read Measure absorbance Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Bacterial/Fungal Culture: Grow the microbial strains (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following mechanisms can be postulated for this compound.

Anticancer Mechanism

The anticancer activity of nitroaromatic compounds is often linked to their bioreduction in hypoxic tumor cells.

G cluster_2 Bioreductive Activation Pathway Compound Nitroaromatic Compound (R-NO2) Reduction Nitroreductases (in hypoxic cells) Compound->Reduction e- Radical Nitro Radical Anion (R-NO2•−) Reduction->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Damage DNA Damage & Cell Death Radical->Damage Directly ROS->Damage

Caption: Potential bioreductive activation pathway in cancer cells.

Anti-inflammatory Mechanism

The anti-inflammatory effects of related compounds have been associated with the inhibition of pro-inflammatory mediators.

G cluster_3 Anti-inflammatory Action Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage iNOS Inducible Nitric Oxide Synthase (iNOS) Macrophage->iNOS activates NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound Test Compound Compound->iNOS inhibits

Caption: Inhibition of nitric oxide production as a potential anti-inflammatory mechanism.

Conclusion

While direct experimental evidence is currently lacking for this compound, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule. The presence of key pharmacophores indicates a likelihood of anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this technical guide are intended to provide a solid foundation for initiating the preliminary biological screening of this compound. Further in-depth studies are warranted to elucidate its precise biological activities and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a valuable intermediate in organic synthesis. The synthesis commences from the readily available starting material, p-toluidine, and proceeds through a three-step reaction sequence involving acetylation, nitration, and chlorination. Each step is described in detail, including reagents, reaction conditions, and purification methods. Quantitative data for each synthetic step is summarized for clarity. A graphical representation of the experimental workflow is also provided.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its structure, featuring multiple functional groups, allows for diverse chemical modifications. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting. The synthesis strategy is based on a logical sequence of electrophilic aromatic substitution reactions, starting with the protection of the amino group of p-toluidine, followed by regioselective nitration and chlorination.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventYield (%)Melting Point (°C)
1Acetylationp-ToluidineN-(4-methylphenyl)acetamideAcetic anhydride, Sodium acetateWater, Ethanol~95%147-149
2NitrationN-(4-methylphenyl)acetamideN-(4-methyl-2-nitrophenyl)acetamideFuming nitric acid, Glacial acetic acid-~75%95-97
3ChlorinationN-(4-methyl-2-nitrophenyl)acetamideThis compoundN-Chlorosuccinimide (NCS)Acetic acid~90%155-157

Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation of p-Toluidine)

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Water

  • Beaker, 250 mL

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL beaker, dissolve 5.0 g of p-toluidine in 150 mL of water.

  • To this solution, add 5.5 mL of acetic anhydride.

  • In a separate container, prepare a solution of 5.0 g of sodium acetate in 30 mL of water.

  • Add the sodium acetate solution to the p-toluidine/acetic anhydride mixture and stir vigorously.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-methylphenyl)acetamide.

  • Dry the product in a desiccator.

Step 2: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Nitration)

Materials:

  • N-(4-methylphenyl)acetamide

  • Fuming nitric acid

  • Glacial acetic acid

  • Erlenmeyer flask, 100 mL

  • Ice bath

  • Stirring bar and magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Carefully add 5.0 g of N-(4-methylphenyl)acetamide to a 100 mL Erlenmeyer flask.

  • Add 10 mL of glacial acetic acid to the flask and stir until the acetanilide is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly, and with constant stirring, add 2.5 mL of fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from ethanol to yield pure N-(4-methyl-2-nitrophenyl)acetamide.

Step 3: Synthesis of this compound (Chlorination)

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide

  • N-Chlorosuccinimide (NCS)

  • Acetic acid

  • Round-bottom flask, 100 mL

  • Reflux condenser

  • Heating mantle

  • Stirring bar and magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.0 g of N-(4-methyl-2-nitrophenyl)acetamide in 30 mL of acetic acid.

  • Add 2.2 g of N-Chlorosuccinimide (NCS) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow

SynthesisWorkflow p_toluidine p-Toluidine acetylation Step 1: Acetylation Reagents: Acetic Anhydride, NaOAc Solvent: H2O/EtOH p_toluidine->acetylation intermediate1 N-(4-methylphenyl)acetamide acetylation->intermediate1 nitration Step 2: Nitration Reagents: Fuming HNO3 Solvent: Acetic Acid intermediate1->nitration intermediate2 N-(4-methyl-2-nitrophenyl)acetamide nitration->intermediate2 chlorination Step 3: Chlorination Reagents: NCS Solvent: Acetic Acid intermediate2->chlorination final_product This compound chlorination->final_product

Caption: Synthetic route for this compound.

Application Notes and Protocols: The Role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in the Synthesis of Nintedanib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available information on the direct pharmaceutical applications of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, this document focuses on the well-documented use of its structural isomer, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , as a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Nintedanib. Nintedanib is a crucial therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2]

These notes provide an overview of the synthetic application of this intermediate, detailed experimental protocols, and the pharmacological context of the final active pharmaceutical ingredient (API).

Introduction

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a vital building block in the multi-step synthesis of Nintedanib. Its chemical structure provides a reactive site for nucleophilic substitution, allowing for the introduction of a side chain that is crucial for the biological activity of Nintedanib. The nitro group in the molecule is subsequently reduced to an amine, which then participates in the final condensation step to form the core structure of the drug.

Chemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
PropertyValue
CAS Number 2653-16-9
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Appearance Yellow solid
Melting Point 109.5-110 °C

Application in the Synthesis of Nintedanib

The primary application of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is as a reactant in the synthesis of N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key precursor to Nintedanib.[3] This synthesis involves a nucleophilic substitution reaction followed by a reduction of the nitro group.

Overall Synthetic Scheme

The following diagram illustrates the role of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in the broader synthesis of Nintedanib.

G cluster_0 Synthesis of Nintedanib Precursor cluster_1 Final Condensation A 2-chloro-N-methyl-N- (4-nitrophenyl)acetamide C N-methyl-2-(4-methylpiperazin-1-yl)- N-(4-nitrophenyl)acetamide A->C Nucleophilic Substitution B 1-Methylpiperazine D N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide C->D Nitro Group Reduction F Nintedanib D->F Condensation E Indolinone Derivative

Synthetic pathway from the acetamide to Nintedanib.

Experimental Protocols

The following protocols are derived from established synthetic routes for Nintedanib and its intermediates.

Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This procedure details the nucleophilic substitution of the chlorine atom in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide by 1-methylpiperazine.

Materials:

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • 1-Methylpiperazine

  • Toluene

  • Sodium Carbonate

  • Water

Procedure:

  • To a solution of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1 equivalent) in toluene, add 1-methylpiperazine (1.2 equivalents) and sodium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide as a solid.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (HPLC)
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide1.0~95%>98%
1-Methylpiperazine1.2
Sodium Carbonate1.5
Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

This protocol describes the reduction of the nitro group of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide to an amine.

Materials:

  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (1 equivalent) in methanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (approximately 5% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the consumption of hydrogen and the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (HPLC)
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide1.0~98%>99%
10% Palladium on CarbonCatalytic
Hydrogen GasExcess

Mechanism of Action of Nintedanib and Signaling Pathways

Nintedanib is a multi-tyrosine kinase inhibitor that targets several key receptors involved in cell proliferation, migration, and angiogenesis.[4][5] Its therapeutic effects in idiopathic pulmonary fibrosis and cancer are attributed to the inhibition of the following receptor tyrosine kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)

By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades.[4][6] This leads to the inhibition of fibroblast proliferation and differentiation into myofibroblasts, key processes in the pathogenesis of fibrosis.

Nintedanib Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways inhibited by Nintedanib.

G VEGFR VEGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR VEGFR->PI3K_AKT PLCg PLCγ VEGFR->PLCg Angiogenesis Angiogenesis FGFR FGFR FGFR->RAS_RAF FGFR->PI3K_AKT FGFR->PLCg Fibrosis Fibrosis PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT PDGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Migration Cell Migration RAS_RAF->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits

Inhibition of key signaling pathways by Nintedanib.

Conclusion

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide serves as a critical intermediate in the synthesis of Nintedanib, a potent multi-tyrosine kinase inhibitor. The protocols outlined provide a basis for the laboratory-scale synthesis of key precursors, highlighting the practical application of this compound in pharmaceutical development. Understanding the synthetic route and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. Its substituted phenyl ring, featuring a nitro group ortho to an acetamido group and a chloro group, provides multiple reaction sites for derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other heterocyclic compounds.

Key Applications

This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its primary applications lie in its conversion to versatile intermediates, primarily through the reduction of its nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including the formation of benzimidazoles and the synthesis of kinase inhibitors.

Intermediate for Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of potent kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The amino derivative of this compound can be further modified to create scaffolds that interact with the ATP-binding site of various kinases, such as Receptor Tyrosine Kinases (RTKs) and Maternal Embryonic Leucine Zipper Kinase (MELK).

Precursor for Benzimidazole Synthesis

The diamino derivative, obtained after the reduction of the nitro group of this compound and subsequent hydrolysis of the acetamide, is a key precursor for the synthesis of substituted benzimidazoles. The benzimidazole moiety is a "privileged" scaffold in medicinal chemistry, found in a wide range of FDA-approved drugs with diverse therapeutic activities. The synthesis typically involves the condensation of the ortho-diamine with aldehydes or carboxylic acids.

Experimental Protocols

Reduction of the Nitro Group

A critical step in utilizing this compound is the reduction of the nitro group to form N-(2-amino-5-chloro-4-methylphenyl)acetamide. Several methods can be employed for this transformation.

Protocol 2.1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a clean and efficient way to achieve nitro group reduction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-5-chloro-4-methylphenyl)acetamide, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2.1.2: Reduction using Tin(II) Chloride (SnCl₂)

This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Synthesis of Substituted Benzimidazoles

This protocol outlines the synthesis of a 2-substituted benzimidazole from the corresponding ortho-phenylenediamine derived from this compound.

Procedure:

  • The N-(2-amino-5-chloro-4-methylphenyl)acetamide obtained from Protocol 2.1 is first hydrolyzed to 4-chloro-5-methyl-1,2-phenylenediamine by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • In a round-bottom flask, dissolve the resulting 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq) and a desired aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may be complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the 2-substituted benzimidazole.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group on the aromatic ring can be displaced by various nucleophiles, particularly when activated by the ortho-nitro group. This allows for the introduction of diverse functionalities.

Protocol 2.3.1: Reaction with an Amine

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Base (e.g., K₂CO₃, Et₃N) - optional, depending on the amine's nucleophilicity

Procedure:

  • Dissolve this compound (1.0 eq) in an aprotic polar solvent.

  • Add the amine (1.1-1.5 eq) and, if necessary, a base (1.2-2.0 eq).

  • Heat the reaction mixture (typically between 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize quantitative data for reactions involving this compound and its analogs.

Table 1: Synthesis of a Nintedanib Intermediate Analog [1]

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1p-Nitroaniline, Chloroacetyl chlorideSodium carbonateToluene/Water15±529398.3
22-chloro-N-p-nitrophenylacetamide, Dimethyl sulfateSodium hydroxideDichloromethane/Water25-30 then 50-60395.699.2

Table 2: Representative Nucleophilic Aromatic Substitution Reaction

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundMorpholineDMSO1001285

Signaling Pathways and Experimental Workflows

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Derivatives of this compound are developed as inhibitors of RTKs. These receptors play a crucial role in cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a common feature of many cancers.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:f0 Binding RTK:f2->RTK:f2 Adaptor Proteins Adaptor Proteins RTK:f2->Adaptor Proteins PI3K PI3K RTK:f2->PI3K RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Angiogenesis Inhibitor Kinase Inhibitor Inhibitor->RTK:f2 Inhibition

Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Inhibition of MELK Signaling

Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in several cancers and is associated with poor prognosis. It plays a role in cell cycle progression, proliferation, and apoptosis.

MELK_Signaling_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylation p53 p53 MELK->p53 Phosphorylation (Ser15) ASK1 ASK1 MELK->ASK1 Phosphorylation Mitotic Regulators Survivin, Aurora B, CDC25B FOXM1->Mitotic Regulators Upregulation Apoptosis Apoptosis p53->Apoptosis JNK JNK JNK->Apoptosis ASK1->JNK Cell Cycle Progression Cell Cycle Progression Mitotic Regulators->Cell Cycle Progression Inhibitor MELK Inhibitor Inhibitor->MELK Inhibition

Caption: Simplified MELK signaling pathway and the effect of its inhibition.[2][3][4][5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a bioactive molecule using this compound as a starting material.

Experimental_Workflow A This compound B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C N-(2-amino-5-chloro-4-methylphenyl)acetamide B->C D Hydrolysis of Acetamide C->D H Nucleophilic Aromatic Substitution (e.g., with an amine) C->H E 4-chloro-5-methyl-1,2-phenylenediamine D->E F Cyclization with Aldehyde/Carboxylic Acid E->F G Substituted Benzimidazole F->G I Derivatized Intermediate H->I J Further Synthetic Steps I->J K Final Bioactive Compound (e.g., Kinase Inhibitor) J->K

References

Application Notes and Protocols for the Nitration of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of anilines is a cornerstone of electrophilic aromatic substitution in organic synthesis, yielding nitroanilines that are pivotal intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. Direct nitration of aniline is often challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of isomers.[1][2] To achieve regioselectivity and higher yields, indirect methods involving the protection of the amino group are commonly employed. This document provides detailed experimental procedures for the nitration of anilines, focusing on the widely used acetanilide protection strategy for the synthesis of p-nitroaniline, as well as an alternative method for regioselective ortho-nitration.

Core Concepts: The Challenge of Direct Nitration

Direct treatment of aniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is problematic for two main reasons:

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of the electron-rich aniline ring, resulting in the formation of tarry byproducts.[3]

  • Loss of Regiocontrol: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH3+).[2][3] This positively charged group is a strong deactivator and a meta-director, leading to a significant amount of the meta-nitroaniline isomer in addition to the expected ortho and para products.[1][3]

To circumvent these issues, the amino group is temporarily protected, typically as an acetamido group (-NHCOCH3), which is still an ortho, para-director but is less activating and prevents oxidation.[4] This protection-nitration-deprotection sequence allows for a more controlled and selective synthesis of the desired nitroaniline isomers.

Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline via Acetanilide Protection

This three-step procedure is a classic and reliable method for the preparation of p-nitroaniline from aniline.[5][6]

Step 1: Acetylation of Aniline to form Acetanilide

  • In a 250 mL flask, combine 9 mL (approximately 0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.[7]

  • Fit the flask with a reflux condenser and heat the solution to boiling for 10 minutes.[7]

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of crushed ice, stirring vigorously to precipitate the acetanilide.[7]

  • Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel.[7]

  • Recrystallize the product from hot water, using activated charcoal to decolorize the solution if necessary.[7]

  • Dry the purified acetanilide crystals, weigh them, and determine the yield.

Step 2: Nitration of Acetanilide to form p-Nitroacetanilide

  • In a 100 mL beaker, carefully add 6.75 g (0.05 mol) of dry acetanilide in small portions to 15 mL of concentrated sulfuric acid while stirring.[7]

  • Once the acetanilide has dissolved, cool the beaker in an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid in an addition funnel, keeping the mixture cool.[7]

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 35°C.[7]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 20-30 minutes.[4]

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[8][9]

  • Collect the crude yellow solid by vacuum filtration and wash it thoroughly with cold water.[8][9]

  • Recrystallize the p-nitroacetanilide from ethanol for further purification.[8][9]

Step 3: Hydrolysis of p-Nitroacetanilide to form p-Nitroaniline

  • Transfer the wet p-nitroacetanilide to a 250 mL flask.

  • Add 100 mL of water and stir to form a fine paste.

  • Add 35 mL of concentrated hydrochloric acid and fit the flask with a reflux condenser.[7]

  • Heat the mixture to boiling and maintain a gentle reflux for 35 minutes.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 500 mL beaker containing approximately 50-75 g of crushed ice.

  • Neutralize the solution by adding ammonia to precipitate the p-nitroaniline.[7]

  • Collect the yellow precipitate by vacuum filtration, washing with small portions of cold water.[7]

  • Recrystallize the p-nitroaniline from water, using activated charcoal for decolorization if needed.[7]

  • Dry the final product, weigh it, and calculate the overall yield.

Protocol 2: Regioselective ortho-Nitration of Anilines using Fe(NO₃)₃·9H₂O

This method provides an efficient route to ortho-nitroanilines, utilizing a milder and more selective nitrating agent.[10][11]

  • To a solution of the aniline derivative (1.0 mmol) in a suitable solvent, add Fe(NO₃)₃·9H₂O (iron(III) nitrate nonahydrate). The reaction may proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron(III) nitrate.[10][11]

  • The specific reaction conditions, such as solvent, temperature, and reaction time, will vary depending on the substrate. These parameters should be optimized for each specific aniline derivative.

  • Upon completion of the reaction, the mixture is worked up to isolate the ortho-nitroaniline product.

  • Purification is typically achieved through column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of p-nitroaniline.

StepReactantProductTypical Yield (%)Melting Point (°C)
1. AcetylationAnilineAcetanilide85-95113-115
2. NitrationAcetanilidep-Nitroacetanilide70-80214-216
3. Hydrolysisp-Nitroacetanilidep-Nitroaniline80-90146-149

Note: Yields are indicative and can vary based on experimental conditions and scale.

Mandatory Visualization

Nitration_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->pNitroacetanilide pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline Hydrolysis AcidHydrolysis Acid Hydrolysis AcidHydrolysis->pNitroaniline

Caption: Workflow for the synthesis of p-nitroaniline.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acetamide derivatives are a diverse class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃). They are significant in various fields, serving as industrial solvents, plasticizers, and, most notably, as key structural motifs in many active pharmaceutical ingredients (APIs).[1][2] The precise quantification and purity assessment of these derivatives are critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of these compounds.[3][4]

This document provides detailed protocols for the analysis of acetamide derivatives using two primary HPLC modes: Reverse-Phase HPLC for general quantification and Chiral HPLC for the separation of stereoisomers, a critical step in pharmaceutical development.

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of acetamide derivatives. It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5][6] More polar analytes elute earlier, while more non-polar analytes are retained longer on the column.

Experimental Protocol
  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). For enhanced sensitivity and specificity, a Mass Spectrometer (MS) can be used as a detector.[7]

  • Materials and Reagents:

    • Columns: A C18 (ODS) column is standard. Columns with different specifications can be used depending on the analyte's polarity. For very polar compounds like acetamide, a column compatible with highly aqueous mobile phases is recommended.[8]

    • Solvents: HPLC-grade acetonitrile, methanol, and water.

    • Additives: Phosphoric acid, formic acid, or buffers (e.g., phosphate buffer) to control the pH of the mobile phase.[1] For MS compatibility, volatile additives like formic acid should be used instead of non-volatile ones like phosphoric acid.[1][9]

    • Standards: Certified reference standards of the target acetamide derivatives.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

    • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the acetamide derivative in a suitable solvent to achieve a concentration within the calibration range.

    • For complex matrices (e.g., biological fluids, API formulations), a sample clean-up step such as Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[7]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the standards and samples.[7]

    • Run the analysis according to the conditions specified in Table 1.

    • Monitor the absorbance at a low UV wavelength, such as 200 nm or 210 nm, where amides typically absorb.[8][10]

  • Data Analysis:

    • Identify the peak corresponding to the acetamide derivative based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the acetamide derivative in the sample by interpolating its peak area on the calibration curve.

Data Presentation: RP-HPLC Conditions

The following table summarizes typical starting conditions for the analysis of various acetamide derivatives. Method optimization may be required based on the specific derivative and sample matrix.

Analyte Column Mobile Phase Flow Rate Detection Reference
AcetamideRP C-1830 mM Phosphate Buffer with 5 mM Heptane Sulfonic Acid and Methanol (98:2)-200 nm[10][11]
AcetamideNewcrom R1Acetonitrile (MeCN), Water, and Phosphoric Acid-UV[1]
N-acetyl-N-methyl-acetamideNewcrom R1Acetonitrile (MeCN), Water, and Phosphoric Acid-UV[9]
Acetamide (in API)-Mobile Phase A: 90:10 Water/Methanol; Mobile Phase B: Methanol (Gradient)0.2 mL/minMS/MS[7]

Visualization: General RP-HPLC Workflow

HPLC_Workflow General RP-HPLC Workflow for Acetamide Derivative Analysis A Sample Preparation (Dissolution, SPE, Filtration) C HPLC System (Pump, Autosampler, Column) A->C B Standard Preparation (Stock & Calibration Curve) B->C D Chromatographic Separation (Isocratic or Gradient Elution) C->D E Detection (UV or MS) D->E F Data Acquisition & Analysis E->F

Caption: A schematic overview of the experimental workflow for quantitative analysis.

Protocol 2: Chiral Separation of Acetamide Derivatives

For acetamide derivatives that are chiral, separating the enantiomers is crucial, as they can exhibit different pharmacological and toxicological properties.[3] Direct separation using Chiral Stationary Phases (CSPs) is the most common and effective approach in HPLC.[4]

Principle of Chiral Separation

Enantiomers have identical physical properties in a non-chiral environment. Separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[12] This is most often accomplished by using a column where the stationary phase itself is chiral (a CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and highly versatile.[4]

Experimental Protocol
  • Instrumentation: Standard HPLC system with a UV-Vis or DAD detector.

  • Materials and Reagents:

    • Chiral Column (CSP): Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points.

    • Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol, and acetonitrile.

    • Standards: A racemic mixture of the target acetamide derivative.

  • Mobile Phase Selection:

    • Normal Phase Mode: Typically mixtures of n-hexane with an alcohol modifier like IPA or ethanol.

    • Reverse Phase Mode: Mixtures of water or buffer with acetonitrile or methanol. The choice depends on the specific CSP and analyte.

  • Method Development Strategy:

    • Column Screening: Screen several different CSPs to find one that provides baseline or partial separation.

    • Mobile Phase Optimization: Once a suitable CSP is identified, optimize the mobile phase composition. In normal phase, adjust the ratio of alcohol modifier to n-hexane. In reverse phase, adjust the organic solvent percentage.

    • Temperature Optimization: Adjusting the column temperature can sometimes improve resolution.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the selected mobile phase.

    • Inject the racemic standard.

    • Monitor the separation at an appropriate UV wavelength.

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • For quantitative analysis of enantiomeric purity, create a calibration curve for the primary enantiomer.

Data Presentation: Typical Chiral HPLC Conditions
Parameter Normal Phase Mode Reverse Phase Mode Polar Organic Mode
Stationary Phase Polysaccharide-based CSP (e.g., Lux Cellulose, Chiralpak)Polysaccharide-based or Cyclodextrin-based CSPPolysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Water or Buffer / Acetonitrile (e.g., 60:40 v/v)Acetonitrile or Methanol (with additives)
Typical Analytes Neutral or acidic compounds soluble in organic solventsWater-soluble neutral, acidic, or basic compoundsBroad range of compounds

Visualization: Strategies for Chiral Separation

Chiral_Separation_Strategies Approaches to Chiral HPLC Separation cluster_main cluster_direct Direct Methods cluster_indirect Indirect Method A Racemic Mixture (Enantiomers) B Chiral Stationary Phase (CSP) (Most Common) A->B C Chiral Mobile Phase Additive (CMPA) A->C D Derivatization with Chiral Agent A->D E Separation of Diastereomers on Achiral Column D->E Forms

Caption: Logical relationship between different strategies for separating enantiomers.

Important Considerations

  • Mobile Phase Stability: When using acetonitrile with acidic mobile phases, be aware that acetonitrile can hydrolyze over time to form acetamide.[13] For trace analysis, it is recommended to use freshly prepared mobile phases (less than 24 hours old) to avoid interference from acetamide impurities.[13]

  • Method Validation: Any developed HPLC method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification to ensure reliable results.[13]

Conclusion

HPLC is an indispensable tool for the analysis of acetamide derivatives. Standard reverse-phase methods on C18 columns are suitable for routine quantification of a wide range of these compounds. For chiral derivatives, method development using chiral stationary phases is essential for determining enantiomeric purity. The protocols and data presented here provide a robust framework for researchers to develop and implement effective HPLC methods for their specific analytical challenges.

References

Application Notes and Protocols for the Purification of Crude N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a substituted nitroaromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and other fine chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns. This document provides detailed protocols for the most common and effective purification techniques for crude this compound: recrystallization and column chromatography.

Purification Strategy Overview

The selection of an appropriate purification technique depends on the nature and quantity of impurities present in the crude material. A general workflow for purification and analysis is presented below.

Crude Crude this compound TLC Initial Purity Assessment (e.g., TLC, HPLC) Crude->TLC Decision Select Purification Method TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High quantity, crystalline solid Column Column Chromatography Decision->Column Complex mixture, amorphous solid PureSolid Purified Solid Product Recrystallization->PureSolid Column->PureSolid Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS, Melting Point) PureSolid->Analysis Final Pure Confirmed Product Analysis->Final

Caption: General workflow for the purification of this compound.

Data Presentation

ParameterCrude ProductPurified Product
Compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Purification Method -Pulping in Methyl tert-butyl ether:Methanol (5:1)
Initial Mass 186 g-
Final Mass -175 g
Yield -94.1%
HPLC Purity Not Reported99.8%

Table 1: Purification data for a related acetamide derivative, highlighting the effectiveness of solvent-based purification.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

Recrystallization is a highly effective method for purifying crystalline solids.[2][3][4] A binary solvent system, such as ethanol and water, is often ideal for nitroacetamides, as it allows for fine-tuning of solubility.[2][3][4]

A 1. Dissolution: Place crude solid in flask. Add minimal hot ethanol to dissolve. B 2. Hot Filtration (Optional): If insoluble impurities exist, filter the hot solution quickly. A->B C 3. Crystallization: Add hot water dropwise until cloudy. Allow to cool slowly to room temp, then in an ice bath. B->C D 4. Collection: Collect crystals via vacuum filtration using a Büchner funnel. C->D E 5. Washing: Wash crystals with a small amount of cold ethanol/water mixture. D->E F 6. Drying: Dry the purified crystals under vacuum to remove residual solvent. E->F A 1. Slurry Preparation: Prepare a silica gel slurry in the initial mobile phase (e.g., petroleum ether). B 2. Column Packing: Carefully pack the column with the slurry to create a uniform stationary phase bed. A->B C 3. Sample Loading: Dissolve crude product in minimal solvent and load it onto the top of the silica bed. B->C D 4. Elution: Run the mobile phase (e.g., petroleum ether/ ethyl acetate) through the column. C->D E 5. Fraction Collection: Collect the eluent in separate fractions. Monitor separation using TLC. D->E F 6. Solvent Evaporation: Combine pure fractions and remove the solvent using a rotary evaporator. E->F

References

Application Notes and Protocols: N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a key starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic positioning of the chloro, methyl, nitro, and acetamide functionalities on the phenyl ring allows for a range of chemical transformations, making it an attractive scaffold for combinatorial chemistry and drug discovery programs.

The primary synthetic strategy involves the reductive cyclization of the nitro group. The reduction of the nitro group to an amine is a critical step, yielding an in situ ortho-phenylenediamine derivative. This intermediate is highly reactive and can be readily condensed with various electrophilic reagents to construct a diverse array of fused heterocyclic systems, including benzimidazoles and quinoxalines.

Key Synthetic Transformations

The versatility of this compound as a building block stems from two key reactive sites: the nitro group and the acetamide group.

  • Reductive Cyclization of the Nitro Group: The ortho-nitroacetanilide moiety is a classical precursor for the synthesis of benzimidazoles. Reduction of the nitro group generates an ortho-diamine, which can subsequently cyclize with the acetamide group or an external one-carbon source.

  • Formation of Quinoxalines: Following the reduction of the nitro group to an amine, the resulting ortho-phenylenediamine can be condensed with 1,2-dicarbonyl compounds to afford substituted quinoxalines. The specific substitution pattern of the starting material allows for the introduction of chloro and methyl groups onto the quinoxaline scaffold.

Application 1: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following protocol outlines a representative one-pot synthesis of 6-chloro-7-methyl-2-methylbenzimidazole from this compound.

Experimental Protocol: One-Pot Synthesis of 6-chloro-7-methyl-2-methylbenzimidazole

This protocol details the reductive cyclization of this compound to yield the corresponding benzimidazole derivative.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 6-chloro-7-methyl-2-methylbenzimidazole.

Quantitative Data
Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound6-chloro-7-methyl-2-methylbenzimidazoleFe, NH₄ClEtOH/H₂O80-902-485-95

Note: The provided yield is a typical range for this type of reaction and may vary depending on the specific reaction conditions and scale.

Reaction Pathway

G start This compound intermediate Ortho-phenylenediamine intermediate start->intermediate Reduction product 6-chloro-7-methyl-2-methylbenzimidazole intermediate->product Intramolecular Cyclization reagents Fe, NH4Cl EtOH/H2O, Reflux

Caption: Reductive cyclization of this compound to a benzimidazole.

Application 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxalines from this compound first involves the reduction of the nitro group to form 4-chloro-5-methyl-benzene-1,2-diamine, which is then condensed with a 1,2-dicarbonyl compound. A similar synthetic strategy has been reported for related chloro-fluoro quinoxaline derivatives.

Experimental Protocol: Two-Step Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline

This protocol outlines the synthesis of a quinoxaline derivative in two steps from this compound.

Step 1: Synthesis of 4-chloro-5-methyl-benzene-1,2-diamine

Materials:

  • This compound

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol (EtOH)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH, aqueous solution)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid.

  • Add a solution of stannous chloride dihydrate (e.g., 4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice water and basify with a cold aqueous solution of sodium hydroxide to pH > 10.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-5-methyl-benzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline

Materials:

  • 4-chloro-5-methyl-benzene-1,2-diamine (from Step 1)

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol (EtOH)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the crude 4-chloro-5-methyl-benzene-1,2-diamine (1.0 eq) in ethanol.

  • Add benzil (1.0 eq) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Quantitative Data
Starting MaterialIntermediateProductReagents (Step 1)Reagents (Step 2)SolventTemp. (°C)Time (h)Overall Yield (%)
This compound4-chloro-5-methyl-benzene-1,2-diamine6-chloro-7-methyl-2,3-diphenylquinoxalineSnCl₂·2H₂O, HClBenzil, Acetic AcidEtOHReflux4-875-85

Note: The provided yield is a typical range for this type of two-step reaction and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation start This compound intermediate 4-chloro-5-methyl-benzene-1,2-diamine start->intermediate reagents1 SnCl2.2H2O, HCl Ethanol reagents2 Benzil Ethanol, Acetic Acid (cat.) Reflux product 6-chloro-7-methyl-2,3-diphenylquinoxaline intermediate_ref->product

Caption: Two-step synthesis of a substituted quinoxaline.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols provided herein for the synthesis of substituted benzimidazoles and quinoxalines demonstrate the utility of this starting material in generating molecular diversity. These methods are amenable to adaptation for the synthesis of a wide range of analogues by varying the cyclization partners, making this compound a key tool for researchers in medicinal chemistry and drug discovery.

Protocol for Preparing Stock Solutions of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a synthetic organic compound with potential applications in various in vitro biological assays. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of this compound, ensuring consistency and reliability in downstream experiments. The physicochemical properties of the compound are summarized to aid in the accurate preparation of solutions.

Data Presentation

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling during stock solution preparation.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₃PubChem[1]
Molecular Weight 228.63 g/mol PubChem[1]
Appearance Solid (visual inspection)General knowledge
Solubility in DMSO Sparingly soluble (estimated)Based on similar compounds[2][3]
Storage Temperature -20°C to -80°CGeneral laboratory practice

Note: The solubility of this compound in DMSO has been estimated based on structurally similar compounds. It is strongly recommended to experimentally determine the maximum solubility before preparing high-concentration stock solutions.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing a stock solution of this compound.

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Compound: Accurately weigh out 2.29 mg of this compound powder.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 228.63 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 228.63 g/mol = 0.0022863 g = 2.29 mg

  • Dissolving in DMSO: Add the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particles are still visible, sonicate the solution for 5-10 minutes in a water bath at room temperature. Gentle warming (up to 37°C) can also aid in dissolution, but care should be taken to avoid degradation of the compound.

  • Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year). Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of Working Solutions

For in vitro assays, the high-concentration stock solution must be diluted to the final desired experimental concentrations using cell culture medium or an appropriate assay buffer.

  • Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound used in the experiment.

    • Example Dilution for a 10 µM final concentration: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the stock and working solutions of this compound.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh Compound (2.29 mg) dissolve Dissolve in DMSO (1 mL) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute assay Add to In Vitro Assay dilute->assay

Caption: Workflow for stock and working solution preparation.

Hypothetical Signaling Pathway

Given that structurally similar chloro-nitro-phenyl acetamide derivatives have shown potential as anticancer agents, the following diagram illustrates a hypothetical signaling pathway where this compound could be investigated for its effects on a generic tyrosine kinase pathway, which is often dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound N-(5-chloro-4-methyl-2- nitrophenyl)acetamide receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits downstream Downstream Signaling (e.g., MAPK/ERK) receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Hypothetical inhibition of a tyrosine kinase pathway.

References

Application Notes: N-(5-chloro-4-methyl-2-nitrophenyl)acetamide in the Synthesis of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate research and development in the field of oncology.

Introduction

This compound is a crucial building block in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). Lenvatinib has demonstrated significant clinical efficacy in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2][3] These pathways include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3]

Synthesis of Lenvatinib

The synthesis of Lenvatinib from this compound involves a multi-step process. A general synthetic scheme is outlined below, followed by a detailed experimental protocol for a key transformation step.

Synthetic Workflow

SynthesisWorkflow cluster_0 Intermediate Synthesis cluster_1 Final Assembly A This compound B Reduction of Nitro Group A->B e.g., Fe/HCl or H2, Pd/C C Formation of Urea Moiety B->C e.g., Phosgene equivalent, Cyclopropylamine D 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea C->D F Coupling Reaction D->F E 4-chloro-7-methoxyquinoline-6-carboxamide E->F Base, e.g., K2CO3, NaH G Lenvatinib F->G

Caption: Synthetic workflow for Lenvatinib.

Key Experimental Protocol: Synthesis of 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea

This protocol describes a potential route for the synthesis of a key intermediate, 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea, starting from this compound.

Step 1: Reduction of the Nitro Group

  • Reaction: this compound is reduced to N-(2-amino-5-chloro-4-methylphenyl)acetamide.

  • Reagents and Conditions: A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or methanol. Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid or acetic acid.

  • Illustrative Protocol (Catalytic Hydrogenation):

    • Dissolve this compound (1 equivalent) in ethanol in a pressure-resistant flask.

    • Add 10% Palladium on carbon (typically 5-10 mol%).

    • Pressurize the flask with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-5-chloro-4-methylphenyl)acetamide.

Step 2: Formation of the Urea Moiety

  • Reaction: The resulting aniline derivative is reacted to form the cyclopropylurea. This can be achieved in a two-step process involving the formation of an isocyanate intermediate followed by reaction with cyclopropylamine, or through a one-pot procedure using a phosgene equivalent.

  • Illustrative Protocol (using a phosgene equivalent like triphosgene):

    • Dissolve the crude N-(2-amino-5-chloro-4-methylphenyl)acetamide (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • In a separate flask, dissolve cyclopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in the same solvent.

    • Add the cyclopropylamine solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea.

Final Coupling Step

The synthesized intermediate, 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea, is then coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like DMF or DMSO to yield Lenvatinib.[4]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and activity of Lenvatinib.

Reaction Step Product Reported Yield Reference
Coupling of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and 4-chloro-7-methoxyquinoline-6-carboxamideLenvatinib~70-80%[5] (Illustrative)
Overall SynthesisLenvatinibVaries depending on the route[3][5]
Target Kinase IC₅₀ (nM) Reference
VEGFR1 (FLT1)2.2[6]
VEGFR2 (KDR)4.0[6]
VEGFR3 (FLT4)5.2[6]
FGFR146[6]
FGFR236[6]
FGFR3100[6]
FGFR433[6]
PDGFRα51[6]
KIT74[6]
RET30[6]

Mechanism of Action and Signaling Pathways

Lenvatinib exerts its anti-tumor effects by inhibiting multiple tyrosine kinase signaling pathways that are crucial for angiogenesis and tumor cell proliferation.

VEGFR Signaling Pathway

VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Lenvatinib inhibits VEGFR signaling.

FGFR Signaling Pathway

FGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Lenvatinib inhibits FGFR signaling.

By simultaneously targeting these critical pathways, Lenvatinib effectively disrupts the complex network that drives tumor progression, making it a valuable therapeutic agent in the oncology drug development pipeline. The use of this compound is a key step in the chemical synthesis of this important molecule.

References

Application Notes & Protocols: Analytical Techniques for Monitoring the Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a substituted aromatic amide of interest in pharmaceutical and chemical research. The precise monitoring of its synthesis is critical to ensure reaction completion, minimize impurity formation, and guarantee the quality and purity of the final product. This document provides detailed application notes and protocols for the analytical techniques used to monitor the synthesis of this compound, starting from the proposed precursor, 5-chloro-4-methyl-2-nitroaniline. The methodologies described herein are essential for reaction optimization, in-process control, and final product characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the acetylation of 5-chloro-4-methyl-2-nitroaniline using acetic anhydride. This reaction is a common and effective method for the formation of an amide bond.

Reaction Scheme:

The progress of this reaction can be effectively monitored by tracking the consumption of the starting material (5-chloro-4-methyl-2-nitroaniline) and the formation of the product (this compound).

Analytical Techniques for Reaction Monitoring

Several analytical techniques can be employed to monitor the synthesis. The choice of technique depends on the specific requirements of the analysis, such as speed, sensitivity, and the need for quantitative or qualitative data.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple qualitative technique for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 50:50 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Apply a small spot of the dissolved reaction mixture, the starting material, and a co-spot (starting material and reaction mixture) onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under a UV lamp at 254 nm.

Data Interpretation:

The starting material, 5-chloro-4-methyl-2-nitroaniline, is more polar than the product, this compound. Therefore, the product will have a higher Rf value (travel further up the plate) than the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Table 1: Predicted TLC Data

CompoundPredicted Rf Value (Ethyl Acetate:Hexane 1:1)
5-chloro-4-methyl-2-nitroaniline~ 0.4
This compound~ 0.7
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress, determining product purity, and identifying byproducts. A reverse-phase HPLC method is suitable for this analysis.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid, is recommended for good peak shape and separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Data Interpretation:

The retention time of the product will differ from that of the starting material. By integrating the peak areas, the conversion of the starting material and the formation of the product can be quantified over time.

Table 2: Predicted HPLC Parameters

CompoundPredicted Retention Time (min)
5-chloro-4-methyl-2-nitroaniline~ 3.5
This compound~ 5.8

Characterization of this compound

Once the reaction is complete and the product is isolated and purified, its identity and purity should be confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~ 8.1s1HH-3
Ar-H~ 7.6s1HH-6
-NH~ 10.2s1HAmide N-H
-CH₃ (Aromatic)~ 2.4s3HAromatic Methyl
-CH₃ (Acetyl)~ 2.3s3HAcetyl Methyl
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C=O~ 169Carbonyl
C-NO₂~ 142C-2
C-Cl~ 136C-5
C-NH~ 135C-1
C-CH₃~ 133C-4
Ar-CH~ 125C-6
Ar-CH~ 123C-3
-CH₃ (Aromatic)~ 20Aromatic Methyl
-CH₃ (Acetyl)~ 25Acetyl Methyl
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI).

  • Analyzer: Quadrupole or time-of-flight (TOF).

Data Interpretation:

The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (C₉H₉ClN₂O₃, MW: 228.63 g/mol ). The presence of a chlorine atom will result in a characteristic isotopic pattern with an M+2 peak at approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M(³⁵Cl)+H]⁺229.0
[M(³⁷Cl)+H]⁺231.0
[M-NO₂]⁺182.0
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000-400 cm⁻¹.

Data Interpretation:

The FTIR spectrum will confirm the presence of key functional groups introduced during the synthesis.

Table 5: Predicted FTIR Data

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3100
C-H Stretch (Ar)3100 - 3000
C-H Stretch (Al)3000 - 2850
C=O Stretch~ 1680
N-O Stretch (NO₂)~ 1530 and ~ 1350

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_monitoring In-Process Monitoring cluster_characterization Product Characterization start 5-chloro-4-methyl-2-nitroaniline reaction Acetylation Reaction start->reaction reagent Acetic Anhydride reagent->reaction product This compound reaction->product tlc TLC Analysis reaction->tlc hplc HPLC Analysis reaction->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir

Caption: Workflow for the synthesis and analysis of this compound.

Analytical Techniques Relationship

analytical_techniques cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Structural Elucidation TLC TLC (Reaction Progress) FTIR FTIR (Functional Groups) HPLC HPLC (Purity & Conversion) NMR NMR (Connectivity) HPLC->NMR MS Mass Spec (Molecular Weight) NMR->MS MS->FTIR Synthesis Synthesis Monitoring Synthesis->TLC Synthesis->HPLC

Caption: Relationship between analytical techniques for synthesis monitoring and characterization.

Conclusion

The successful synthesis and quality control of this compound rely on the effective application of various analytical techniques. TLC and HPLC are indispensable for real-time reaction monitoring, enabling the determination of reaction completion and providing insights into purity. Subsequent characterization by NMR, MS, and FTIR is crucial for unequivocal structural confirmation and final purity assessment of the isolated product. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the synthesis and analysis of this and related compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide synthesis.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide will cover both pathways, outlining detailed protocols and addressing potential challenges.

  • Route A: Nitration of 4-chloro-3-methylacetanilide.

  • Route B: Acetylation of 5-chloro-4-methyl-2-nitroaniline.

Below is a troubleshooting workflow to help identify the optimal route and address common issues.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis route_decision Choose Synthetic Route start->route_decision route_a Route A: Nitration of 4-chloro-3-methylacetanilide route_decision->route_a Starting material is 4-chloro-3-methylaniline route_b Route B: Acetylation of 5-chloro-4-methyl-2-nitroaniline route_decision->route_b Starting material is 5-chloro-4-methyl-2-nitroaniline issue_a Low Yield or Impure Product (Route A) route_a->issue_a issue_b Low Yield or No Reaction (Route B) route_b->issue_b troubleshoot_a Troubleshoot Nitration: - Isomer formation - Dinitration - Oxidation issue_a->troubleshoot_a troubleshoot_b Troubleshoot Acetylation: - Low reactivity of aniline - Incomplete reaction issue_b->troubleshoot_b purification Purification Strategy: Recrystallization troubleshoot_a->purification troubleshoot_b->purification end High-Yield, Pure Product purification->end

Caption: Logical workflow for selecting and troubleshooting the synthesis of this compound.

Route A: Nitration of 4-chloro-3-methylacetanilide

This route involves the acetylation of 4-chloro-3-methylaniline followed by nitration. The initial acetylation step protects the amino group and directs the nitration primarily to the position ortho to the acetamido group.

Experimental Protocol: Acetylation of 4-chloro-3-methylaniline
  • In a round-bottom flask, dissolve 4-chloro-3-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture at 70-75°C for approximately 1.5 hours.

  • After cooling, pour the reaction mixture into a solution of 10% sodium chloride in ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-methylacetanilide.

Experimental Protocol: Nitration of 4-chloro-3-methylacetanilide
  • In a three-neck flask, dissolve the synthesized 4-chloro-3-methylacetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a five-fold volume of ice water to precipitate the product.

  • Filter the precipitate and wash with water until the pH is neutral (pH ~7).

  • Dry the product to obtain crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Troubleshooting Guide & FAQs (Route A)

Q1: My nitration reaction resulted in a low yield of the desired product and a mixture of isomers. How can I improve the regioselectivity?

A: The formation of isomeric byproducts is a common issue in the nitration of substituted aromatic compounds. The acetamido group is an ortho-, para-director. In the case of 4-chloro-3-methylacetanilide, the primary positions for nitration are ortho and para to the acetamido group.

  • Controlling Temperature: Maintain a low reaction temperature (0-10°C) during the addition of the nitrating mixture to minimize the formation of unwanted isomers.[1]

  • Steric Hindrance: The methyl group at position 3 and the chloro group at position 4 can sterically hinder nitration at the ortho position (position 6), favoring nitration at the other ortho position (position 2).

  • Purification: Isomers can often be separated by recrystallization. The para-isomer is typically less soluble than the ortho-isomer and will crystallize out first from a suitable solvent like ethanol.[2]

Q2: I am observing the formation of a dark-colored or tarry reaction mixture during nitration.

A: This is likely due to oxidation of the acetanilide starting material or the product by the strong nitrating mixture.

  • Strict Temperature Control: Carefully monitor and maintain the temperature below 10°C.[1]

  • Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating.

  • Protecting Group Stability: Ensure the acetylation of the starting aniline was complete, as a free amino group is highly susceptible to oxidation.[3]

Q3: How can I avoid dinitration of my product?

A: Dinitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.

  • Stoichiometry: Use a carefully measured amount of the nitrating agent (typically a slight excess, e.g., 1.05-1.1 equivalents).

  • Reaction Time: Avoid excessively long reaction times after the addition of the nitrating agent is complete. Monitor the reaction by TLC to determine the point of maximum conversion of the starting material.

Route B: Acetylation of 5-chloro-4-methyl-2-nitroaniline

This route involves the direct acetylation of the commercially available 5-chloro-4-methyl-2-nitroaniline. However, the electron-withdrawing nature of the nitro group can significantly decrease the nucleophilicity of the amino group, making acetylation challenging.

Experimental Protocol: Acetylation of 5-chloro-4-methyl-2-nitroaniline
  • In a round-bottom flask, suspend 5-chloro-4-methyl-2-nitroaniline in glacial acetic acid.

  • Add an excess of acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux for an extended period (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • If the product is impure, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.

Troubleshooting Guide & FAQs (Route B)

Q1: The acetylation of 5-chloro-4-methyl-2-nitroaniline is resulting in a very low yield or no reaction.

A: The amino group in 5-chloro-4-methyl-2-nitroaniline is strongly deactivated by the ortho-nitro group, making it a poor nucleophile.

  • Increase Reaction Temperature and Time: Refluxing for an extended period may be necessary to drive the reaction forward.

  • Use a Catalyst: While not always necessary, a mild acid catalyst like a catalytic amount of sulfuric acid can sometimes promote the acetylation of deactivated anilines. However, this should be done with caution as it can also lead to side reactions.

  • Alternative Acetylating Agents: While acetic anhydride is common, more reactive acetylating agents like acetyl chloride could be considered. However, these are more hazardous and may require the use of a non-protic solvent and a base (e.g., pyridine) to neutralize the HCl byproduct.

  • Consider Route A: If the yield remains low, Route A (nitration of the corresponding acetanilide) is often the more efficient and higher-yielding pathway.[3]

Q2: How can I confirm if the acetylation reaction is proceeding?

A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.

  • TLC Analysis: Spot the reaction mixture alongside the starting material (5-chloro-4-methyl-2-nitroaniline) on a TLC plate. The product, this compound, will be less polar than the starting aniline and should have a higher Rf value.

Data Presentation

The following table summarizes typical reaction parameters and reported yields for similar reactions, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Acetylation2-methyl-5-chloroanilineAcetic anhydride, 60% Acetic acid70-751.5~99[4]
NitrationN-acetyl-2-methyl-5-chloroanilineNitric acid, Sulfuric acid, Acetic acidRoom Temp2~95[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general synthetic pathway for Route A.

Synthesis_Route_A Synthetic Pathway: Route A start 4-chloro-3-methylaniline acetylation Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation intermediate 4-chloro-3-methylacetanilide acetylation->intermediate nitration Nitration (HNO3, H2SO4) intermediate->nitration product N-(5-chloro-4-methyl-2- nitrophenyl)acetamide nitration->product

Caption: Synthetic pathway for Route A, starting from 4-chloro-3-methylaniline.

References

troubleshooting guide for the synthesis of nintedanib intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for common issues encountered during the synthesis of key intermediates of Nintedanib, a potent tyrosine kinase inhibitor. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Synthesis of the Oxindole Core

  • Question: We are experiencing a low yield during the synthesis of (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (the oxindole core). What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in this multi-step synthesis can arise from several factors. A common route involves the reaction of methyl 2-oxoindoline-6-carboxylate with trimethyl orthobenzoate.[1] Here’s a breakdown of potential issues and solutions:

    • Incomplete Acetylation: The initial N-acetylation of the oxindole is crucial for activating the scaffold for the subsequent condensation.[2] Incomplete acetylation will result in unreacted starting material.

      • Solution: Ensure anhydrous conditions, as acetic anhydride is sensitive to moisture. Use a slight excess of acetic anhydride and monitor the reaction progress by TLC or HPLC.

    • Suboptimal Reaction Temperature: The condensation with trimethyl orthobenzoate requires elevated temperatures to proceed efficiently.

      • Solution: The reaction is often carried out at temperatures above 110°C, with azeotropic removal of methanol being a critical factor for driving the reaction to completion.[1] Ensure your reaction setup allows for efficient distillation.

    • Side Reactions: Prolonged reaction times or excessively high temperatures can lead to the formation of side products, reducing the yield of the desired product.

      • Solution: Carefully monitor the reaction progress. Once the starting material is consumed (as indicated by TLC/HPLC), proceed with the work-up to avoid degradation of the product.

    • Inefficient Purification: The product is typically isolated by crystallization. Improper solvent choice or cooling rate can lead to loss of product.

      • Solution: A common method for purification is recrystallization from methanol or a mixture of methanol and n-heptane.[3] Ensure slow cooling to obtain well-formed crystals and minimize loss in the mother liquor.

Issue 2: Impurities in the Aniline Side Chain Synthesis

  • Question: During the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, we are observing significant impurities in our final product. What are the likely sources of these impurities and how can we minimize them?

  • Answer: The synthesis of the aniline side chain typically involves the reaction of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with N-methylpiperazine, followed by reduction of the nitro group.[4] Impurities can be introduced at several stages:

    • Starting Material Impurities: The purity of the starting N-methyl-4-nitroaniline is critical. The presence of 4-nitroaniline as an impurity can lead to the formation of a corresponding impurity in the final product.[5]

      • Solution: Use highly pure N-methyl-4-nitroaniline. If necessary, purify the starting material by recrystallization before use.

    • Incomplete Chloroacetylation: Incomplete reaction of N-methyl-4-nitroaniline with chloroacetyl chloride will leave unreacted starting material, which can complicate purification.

      • Solution: Use a slight excess of chloroacetyl chloride and monitor the reaction to completion. The reaction is typically carried out in a suitable solvent like ethyl acetate.[4]

    • Side Reactions during N-alkylation: The reaction of the chloroacetamide intermediate with N-methylpiperazine can sometimes lead to side products if not controlled properly.

      • Solution: The reaction should be carried out at a moderate temperature (e.g., 45-55°C) and monitored closely.[4] Using a base like potassium carbonate can help to neutralize the HCl formed during the reaction.

    • Incomplete Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. Incomplete reduction will result in the corresponding nitro-compound impurity.

      • Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.[4] Ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure until the starting material is fully consumed.

Issue 3: Poor Solubility of Intermediates

  • Question: We are facing difficulties with the solubility of the nintedanib intermediates during reaction work-up and purification. What solvents are recommended?

  • Answer: Solubility can indeed be a challenge. Here are some suggestions based on reported procedures:

    • (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Oxindole Core): This intermediate is often purified by recrystallization. Methanol is a commonly used solvent for this purpose.[6] Toluene is often used as a reaction solvent at high temperatures.[1]

    • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Aniline Side Chain): For the work-up of the N-alkylation step, ethyl acetate is commonly used for extraction.[4] The final product can be recrystallized from ethyl acetate.[4] During the hydrogenation step, a mixture of toluene and isopropanol is often employed as the solvent.[7]

Data Presentation

Table 1: Summary of Reaction Conditions for Key Intermediates

IntermediateReaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
Oxindole Core CondensationMethyl 2-oxoindoline-6-carboxylate, Trimethyl orthobenzoate, Acetic anhydrideToluene>11081 (three steps)[1]
Aniline Side Chain ChloroacetylationN-methyl-4-nitroaniline, Chloroacetyl chlorideEthyl acetate50-55-[4]
Aniline Side Chain N-alkylation2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, N-methylpiperazineToluene40-55-[4][7]
Aniline Side Chain Nitro ReductionN-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, H₂, Pd/CToluene/Isopropanol2070.5[4][7]

Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Oxindole Core)

This protocol is adapted from a patented procedure.[1]

  • Acetylation: A mixture of methyl 2-oxoindoline-6-carboxylate and acetic anhydride in a high-boiling aromatic hydrocarbon solvent (e.g., toluene) is heated.

  • Azeotropic Removal: A portion of the solvent is distilled off to remove the acetic acid formed during the reaction.

  • Condensation: Trimethyl orthobenzoate is added to the hot reaction mixture (above 110°C).

  • Distillation and Reflux: Continue to distill off the solvent to drive the reaction, then maintain at reflux for a specified period (e.g., 2 hours) until completion, as monitored by HPLC.

  • Isolation: The reaction mixture is cooled, and the precipitated product is isolated by filtration, washed, and dried.

Protocol 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Aniline Side Chain)

This protocol is based on a described synthetic route.[4][7]

  • Chloroacetylation: To a solution of N-methyl-4-nitroaniline in ethyl acetate, chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 20-25°C). The mixture is then heated (e.g., 50-55°C) until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is washed with water.

  • N-alkylation: The resulting 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide intermediate in a solvent like toluene is heated (e.g., 40°C). N-methylpiperazine is then added dropwise, and the mixture is stirred at an elevated temperature (e.g., 55°C) for several hours.

  • Nitro Reduction: After cooling and washing with water, the organic layer is diluted with a solvent like isopropanol. A palladium on carbon catalyst is added, and the mixture is hydrogenated under hydrogen pressure at room temperature overnight.

  • Isolation: The catalyst is filtered off, the filtrate is concentrated, and the product is crystallized, collected by filtration, washed, and dried.

Visualizations

SynthesisWorkflow cluster_oxindole Oxindole Core Synthesis cluster_aniline Aniline Side Chain Synthesis cluster_final Final Condensation start_ox Methyl 2-oxoindoline-6-carboxylate step1_ox Acetylation (Acetic Anhydride) start_ox->step1_ox step2_ox Condensation (Trimethyl orthobenzoate) step1_ox->step2_ox end_ox (E)-Methyl 3-(methoxy(phenyl)methylene) -2-oxoindoline-6-carboxylate step2_ox->end_ox final_step Condensation end_ox->final_step start_an N-methyl-4-nitroaniline step1_an Chloroacetylation (Chloroacetyl chloride) start_an->step1_an step2_an N-alkylation (N-methylpiperazine) step1_an->step2_an step3_an Nitro Reduction (H2, Pd/C) step2_an->step3_an end_an N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide step3_an->end_an end_an->final_step nintedanib Nintedanib final_step->nintedanib

Caption: Synthetic workflow for Nintedanib intermediates.

TroubleshootingLowYield start Low Yield in Oxindole Core Synthesis q1 Is the N-acetylation step complete? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Troubleshoot Acetylation: - Ensure anhydrous conditions - Use excess acetic anhydride - Monitor by TLC/HPLC q1->a1_no No q2 Is the reaction temperature optimal (>110°C)? a1_yes->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Optimize Temperature: - Ensure efficient heating - Allow for azeotropic removal of methanol q2->a2_no No q3 Are there significant side products? a2_yes->q3 a3_yes Optimize Reaction Time: - Monitor reaction closely - Work-up promptly upon completion q3->a3_yes Yes a3_no Check purification step q3->a3_no No q4 Is the purification efficient? a3_no->q4 a4_yes Yield should be optimized q4->a4_yes Yes a4_no Optimize Purification: - Use appropriate recrystallization solvent (e.g., methanol) - Ensure slow cooling q4->a4_no No

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 2-chloro-N-p-nitrophenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2-chloro-N-p-nitrophenylacetamide to synthesize 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation reaction, offering potential causes and solutions to optimize reaction outcomes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The amide nitrogen is not sufficiently nucleophilic without deprotonation. Strong base is required.- Ensure the use of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). - Check the quality and concentration of the base.
2. Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded.- Use a fresh, high-purity methylating agent. - Store methylating agents under appropriate conditions (e.g., protected from moisture and light).
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.- A biphasic system of dichloromethane and water is often effective.[1] - Avoid solvents like ethyl acetate which can decompose under high-temperature alkaline conditions.[1]
4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Increase the reaction temperature to the recommended range of 50-60°C after the addition of the methylating agent.[1]
Presence of Unreacted Starting Material 1. Insufficient Methylating Agent: The molar ratio of the methylating agent to the starting material may be too low.- Increase the molar equivalents of the methylating agent. Ratios from 1:1 to 4:1 (starting material to methylating agent) have been reported.[1]
2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.- Extend the reaction time. Stirring for 2-4 hours at 50-60°C is a common protocol.[1]
Formation of Side Products/Impurities 1. O-Alkylation: Methylation occurs on the amide oxygen instead of the nitrogen, forming an imino ether. This is more likely with "harder" methylating agents.- Use a "softer" methylating agent like methyl iodide in preference to dimethyl sulfate if O-alkylation is a significant issue. - Optimize the base and solvent system to favor N-alkylation.
2. Hydrolysis of Starting Material or Product: The chloroacetamide functionality can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures.- Control the addition of the base and maintain the recommended reaction temperature. - Minimize reaction time once the conversion is complete.
3. Reactions involving the Nitro Group: Under certain reductive conditions (not typical for methylation), the nitro group could be reduced.- Ensure the reaction conditions are strictly non-reductive.
Difficult Product Isolation/Purification 1. Emulsion Formation: In biphasic systems, vigorous stirring can lead to stable emulsions, complicating phase separation.- Allow the reaction mixture to stand without stirring to allow for phase separation. - Addition of brine can help to break up emulsions.
2. Oily Product: The product may not crystallize readily due to residual solvent or impurities.- Ensure the complete removal of the solvent using a rotary evaporator and high vacuum. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended methylating agent for this reaction?

A1: Dimethyl sulfate is a commonly used and effective methylating agent for this transformation, often leading to high yields and purity.[1] Methyl iodide is another potential option.

Q2: What is the role of the base in this reaction?

A2: A strong base, such as sodium hydroxide, is crucial for deprotonating the amide nitrogen of 2-chloro-N-p-nitrophenylacetamide. This deprotonation generates a more nucleophilic amide anion, which then attacks the methylating agent.

Q3: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

A3: Yes, the use of a biphasic solvent system (e.g., dichloromethane and water) with a base suggests that this reaction can be considered a phase-transfer catalyzed process, where the deprotonated amide is transferred to the organic phase to react with the methylating agent.

Q4: What are the key safety precautions to consider during this experiment?

A4: Both dimethyl sulfate and methyl iodide are toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium hydroxide is corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.

Data Presentation

The following tables summarize quantitative data from various reported experimental conditions for the methylation of 2-chloro-N-p-nitrophenylacetamide.

Table 1: Reactant Molar Ratios and Yields

Starting Material (mol)Methylating Agent (Dimethyl Sulfate, mol)Base (NaOH, mol)Yield (%)Purity (HPLC, %)Reference
142.591.299.5[1]
122.595.699.2[1]
11492.196.8[1]

Table 2: Reaction Conditions

Solvent SystemTemperature (°C)Reaction Time (h)Reference
Dichloromethane/Water25-30 (addition), 50-60 (reaction)2[1]
Dichloromethane/Water25-30 (addition), 50-60 (reaction)3[1]
Dichloromethane/Water25-30 (addition), 50-60 (reaction)3[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Methylation using 2 Molar Equivalents of Dimethyl Sulfate[1]
  • Reaction Setup: In a suitable reaction vessel, add 215g (1.0 mol) of 2-chloro-N-p-nitrophenylacetamide, 500ml of dichloromethane, 200ml of water, and 100g (2.5 mol) of sodium hydroxide.

  • Addition of Methylating Agent: Stir the mixture and maintain the temperature at 25-30°C. Dropwise, add 247g (2 mol) of dimethyl sulfate.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain stirring for 3 hours.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the dichloromethane.

    • Cool the remaining aqueous mixture to 5-10°C.

  • Isolation: Filter the resulting solid and dry it to obtain the final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

    Expected Yield: 95.6%, HPLC Purity: 99.2%

Protocol 2: Methylation using 4 Molar Equivalents of Dimethyl Sulfate[1]
  • Reaction Setup: To a reaction flask, add 215g (1 mol) of 2-chloro-N-p-nitrophenylacetamide, 200mL of dichloromethane, 600mL of water, and 100g (2.5 mol) of sodium hydroxide.

  • Addition of Methylating Agent: While stirring and maintaining a temperature of 25-30°C, add 365g (4 mol) of dimethyl sulfate dropwise.

  • Reaction: Following the addition, increase the temperature to 50-60°C and continue to stir for 2 hours.

  • Work-up:

    • Add 100mL of water to the reaction mixture.

    • Remove the dichloromethane by concentration under reduced pressure.

    • Cool the mixture to 5-10°C.

  • Isolation: Collect the solid by filtration and dry to yield the product.

    Expected Yield: 91.2%, HPLC Purity: 99.5%

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the methylation reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Starting Material, Dichloromethane, Water, and NaOH B Dropwise add Dimethyl Sulfate (25-30°C) A->B C Heat to 50-60°C and Stir for 2-3 hours B->C D Remove Dichloromethane (Reduced Pressure) C->D E Cool to 5-10°C D->E F Filter and Dry Solid E->F G Final Product F->G

Caption: General experimental workflow for the methylation of 2-chloro-N-p-nitrophenylacetamide.

troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Base, Methylating Agent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Unreacted_SM High amount of Starting Material? Check_Conditions->Unreacted_SM Impurity_Issue Impurity Detected? Side_Product Identify Side Product (e.g., O-Alkylation, Hydrolysis) Impurity_Issue->Side_Product Yes Purification Proceed to Purification Impurity_Issue->Purification No Unreacted_SM->Impurity_Issue No Optimize_Stoichiometry Increase Molar Ratio of Methylating Agent Unreacted_SM->Optimize_Stoichiometry Yes Increase_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Increase_Time_Temp Yes Optimize_Stoichiometry->Purification Increase_Time_Temp->Purification Adjust_Conditions Adjust Conditions (e.g., Softer Methylating Agent, Control Base Addition) Side_Product->Adjust_Conditions Adjust_Conditions->Purification

Caption: Troubleshooting decision tree for optimizing the methylation reaction.

References

Navigating the Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the large-scale production of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis, purification, and scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, outlining potential causes and recommended solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Acetylation Step - Incomplete reaction. - Impure 2-methyl-5-chloroaniline. - Hydrolysis of acetic anhydride.- Increase reaction time and/or temperature. - Ensure the starting material is pure and dry. - Use fresh acetic anhydride and ensure anhydrous conditions.
Formation of Di-acetylated Byproduct - Excess acetic anhydride. - Prolonged reaction time at high temperatures.- Use a stoichiometric amount of acetic anhydride. - Monitor the reaction progress by TLC to avoid over-reaction.
Low Yield in Nitration Step - Incomplete nitration. - Formation of undesired isomers. - Oxidation of the starting material.- Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids)[1]. - Maintain a low reaction temperature (0-10°C) to improve regioselectivity. - Add the nitrating agent slowly to control the exothermic reaction and prevent side reactions.
Product is an Oil or Fails to Precipitate During Quenching - The product is soluble in the acidic aqueous mixture.- Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane[2].
Presence of Impurities After Crystallization - Inefficient removal of starting materials or byproducts. - Co-precipitation of isomers.- Recrystallize from a different solvent system. - Consider column chromatography for high-purity requirements.
Runaway Reaction During Nitration - Poor temperature control. - Addition of nitrating agent is too fast.- Ensure efficient cooling and stirring. - Add the nitrating agent dropwise, monitoring the internal temperature closely. - Have an ice bath ready to cool the reaction vessel if the temperature rises unexpectedly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and effective synthetic route starts with the acetylation of 2-methyl-5-chloroaniline using acetic anhydride to form N-acetyl-2-methyl-5-chloroaniline. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound[1].

Q2: What are the critical safety precautions for the nitration step?

A2: The nitration reaction is highly exothermic and can be dangerous if not properly controlled. Critical safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Maintaining strict temperature control, typically between 0-10°C, using an ice bath.

  • Adding the nitrating agent slowly and dropwise with vigorous stirring.

  • Quenching the reaction by slowly adding the reaction mixture to a large volume of ice water.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the acetylation and nitration steps. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the expected yields for each step?

A4: While yields can vary based on reaction scale and conditions, a well-optimized laboratory-scale synthesis can expect a yield of approximately 95% for the nitration of N-acetyl-2-methyl-5-chloroaniline to this compound[1]. The initial acetylation step typically proceeds with high efficiency as well.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification, recrystallization is the most practical method. The crude product obtained after filtration and washing should be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and impurities.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-2-methyl-5-chloroaniline
  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 14.2 g of 2-methyl-5-chloroaniline and 120 mL of 60% acetic acid.

  • Acetylation: Cool the mixture in an ice bath and slowly add 16.5 mL of acetic anhydride from the dropping funnel while maintaining the temperature below 20°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 500 mL of ice water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL three-neck flask, add 14.7 g of the homemade N-acetyl-2-methyl-5-chloroaniline, 45 mL of glacial acetic acid, and 58 mL of concentrated sulfuric acid. Stir the mixture until the solid dissolves, which may require gentle heating to 40°C[1].

  • Nitration: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add 21 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C[1].

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2 hours[1].

  • Quenching: Carefully pour the reaction mixture into a beaker containing a five-fold volume of an ice-water slurry with vigorous stirring[1].

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the pH of the filtrate is approximately 5. Dry the light-yellow product to obtain N-acetyl-5-chloro-2-methyl-4-nitroaniline[1]. A yield of around 95% can be expected[1].

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Yields for Laboratory-Scale Synthesis

StepStarting MaterialReagent 1Reagent 2Reagent 3ProductReported Yield
Acetylation 2-methyl-5-chloroaniline (14.2 g)60% Acetic Acid (120 mL)Acetic Anhydride (16.5 mL)-N-acetyl-2-methyl-5-chloroanilineNot specified, but typically high
Nitration N-acetyl-2-methyl-5-chloroaniline (14.7 g)Glacial Acetic Acid (45 mL)Conc. H₂SO₄ (58 mL)Conc. HNO₃ (21 mL)This compound~95%[1]

Table 2: Physical and Analytical Data

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₉H₉ClN₂O₃228.63 g/mol Light yellow solid[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_acetylation Acetylation cluster_nitration Nitration 2-methyl-5-chloroaniline 2-methyl-5-chloroaniline N-acetyl-2-methyl-5-chloroaniline N-acetyl-2-methyl-5-chloroaniline 2-methyl-5-chloroaniline->N-acetyl-2-methyl-5-chloroaniline  + Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N-acetyl-2-methyl-5-chloroaniline Final_Product This compound N-acetyl-2-methyl-5-chloroaniline->Final_Product  + Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield in Nitration

Troubleshooting_Workflow Start Low Yield in Nitration Step Check_Temp Was reaction temperature maintained at 0-10°C? Start->Check_Temp Check_Reagents Are nitrating agents fresh and concentrated? Check_Temp->Check_Reagents Yes Optimize_Cooling Improve cooling efficiency and monitoring. Check_Temp->Optimize_Cooling No Check_Addition Was the nitrating agent added slowly? Check_Reagents->Check_Addition Yes Use_New_Reagents Use fresh, high-purity acids. Check_Reagents->Use_New_Reagents No Check_Workup Was the product extracted if it did not precipitate? Check_Addition->Check_Workup Yes Slow_Addition Ensure slow, dropwise addition with vigorous stirring. Check_Addition->Slow_Addition No Perform_Extraction Perform liquid-liquid extraction with a suitable solvent. Check_Workup->Perform_Extraction No Success Yield Improved Check_Workup->Success Yes Optimize_Cooling->Check_Reagents Use_New_Reagents->Check_Addition Slow_Addition->Check_Workup Perform_Extraction->Success

Caption: Troubleshooting workflow for low yield in the nitration step.

Logical Relationships in Process Optimization

Process_Optimization Goal High Yield & Purity (Large Scale) Temp_Control Precise Temperature Control (0-10°C) Goal->Temp_Control Reagent_Quality High Purity of Starting Materials & Reagents Goal->Reagent_Quality Addition_Rate Controlled Addition Rate of Nitrating Agent Goal->Addition_Rate Stirring_Efficiency Efficient Stirring Goal->Stirring_Efficiency Purification_Method Optimized Purification (Recrystallization) Goal->Purification_Method Safety Process Safety Temp_Control->Safety Addition_Rate->Safety Stirring_Efficiency->Temp_Control

Caption: Key factors for optimizing the large-scale production process.

References

stability and proper storage conditions for n-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily due to the presence of nitroaromatic and chlorinated functional groups. Key factors include:

  • Light: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may initiate photochemical reactions, leading to degradation.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.[3][4]

  • pH and Moisture: The presence of strong acids, bases, or moisture can potentially lead to hydrolysis or other degradation pathways. Chlorinated compounds, in the presence of water, can sometimes slowly hydrolyze, forming acidic byproducts.[5]

  • Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, while the aromatic ring can be targeted by strong oxidizing agents.[6][7]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store the compound in a cool, dark, and dry place.[8] To minimize degradation, store it in a tightly sealed, opaque container, such as an amber glass vial, to protect it from light and moisture.[1][9] Storage in a desiccator can provide additional protection from moisture. While specific data for this compound is limited, for analogous compounds, storage at -20°C is recommended for extended periods.[10]

Q3: How should I prepare and store solutions of this compound?

A3: Solutions should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored in a tightly sealed vial, protected from light (e.g., wrapped in aluminum foil or in an amber vial), and kept at a low temperature, such as -20°C or -80°C.[1] The choice of solvent can also impact stability; aprotic solvents are generally preferred. It is advisable to perform a small-scale stability test in the desired solvent if the solution needs to be stored for an extended period.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing or darkening). Light exposure or thermal degradation.[1]1. Discard the compound as its purity may be compromised. 2. Review storage procedures to ensure the compound is protected from light and stored at the recommended temperature.[1][9] 3. For future use, store in an opaque, airtight container in a cool, dark place.[9]
Decreased potency or unexpected experimental results. Degradation of the compound in solid form or in solution.1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If using a stock solution, prepare a fresh solution from a new batch of solid compound. 3. Evaluate the stability of the compound under your specific experimental conditions (solvent, pH, temperature).
Precipitation observed in a stored stock solution. The solution may be supersaturated, or the compound may be degrading to a less soluble product.1. Gently warm the solution to see if the precipitate redissolves. If it does, the solution was likely supersaturated. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded. 3. Consider preparing less concentrated stock solutions or preparing them fresh before use.

Data Presentation: Storage Conditions

Compound Recommended Storage Temperature Key Storage Considerations
This compound Cool, dry place (specific temperature data not available; -20°C is a conservative recommendation based on analogs).Store in a tightly sealed, opaque container to protect from light and moisture.[8][9]
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (Analog) -20°C[10]Stated stability of ≥ 4 years at -20°C.[10]

Experimental Protocols

Protocol: General Assessment of Compound Stability in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the desired solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, analyze the solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Record the peak area and retention time of the main compound peak. This will serve as the baseline.

  • Storage of Aliquots:

    • Dispense the stock solution into several small, airtight, and light-protected vials (e.g., amber glass vials).

    • Store the vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from storage.

    • Allow the solution to equilibrate to room temperature.

    • Analyze the solution by HPLC using the same method as the initial analysis.

    • Compare the peak area of the main compound to the initial (Time = 0) measurement to determine the percentage of the compound remaining. Also, observe for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time for each storage condition.

    • This will provide an indication of the stability of this compound under the tested conditions.

Visualizations

Stability_Testing_Workflow prep Prepare Stock Solution t0 Initial Analysis (T=0) prep->t0 store Store Aliquots under Different Conditions t0->store tp Time-Point Analysis store->tp analyze Analyze Data and Determine Stability tp->analyze

Caption: Workflow for assessing compound stability.

Storage_Recommendations cluster_conditions Recommended Conditions cluster_avoid Avoid Exposure To Cool Cool Temperature (-20°C Recommended) Dark Protect from Light (Opaque Container) Dry Dry Environment (Tightly Sealed) Light Light Heat High Temperatures Moisture Moisture Incompatibles Incompatible Chemicals Compound N-(5-chloro-4-methyl- 2-nitrophenyl)acetamide Compound->Cool Compound->Dark Compound->Dry

Caption: Key storage recommendations.

References

identifying and minimizing byproducts in acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetamide. Our goal is to help you identify and minimize the formation of byproducts to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing acetamide?

A1: The most prevalent laboratory and industrial methods for synthesizing acetamide include:

  • Dehydration of Ammonium Acetate: This method involves heating ammonium acetate to eliminate water.

  • Reaction of Acetic Anhydride with Ammonia: Acetic anhydride reacts with ammonia to form acetamide and acetic acid as a byproduct.

  • Ammonolysis of Acetyl Chloride: The reaction of acetyl chloride with ammonia yields acetamide.

  • Ammonolysis of Ethyl Acetate: Ethyl acetate can be treated with ammonia to produce acetamide and ethanol.

Q2: What are the primary byproducts I should be aware of during acetamide synthesis?

A2: The primary byproducts depend on the synthesis route but commonly include:

  • Unreacted Starting Materials: Acetic acid, ammonium acetate, acetic anhydride, acetyl chloride, or ethyl acetate may remain if the reaction does not go to completion.

  • Water: A common byproduct in dehydration reactions and can also lead to hydrolysis of the product.

  • Acetic Acid: A significant byproduct in the reaction of acetic anhydride with ammonia and can also be formed from the hydrolysis of acetamide.

  • Acetonitrile (Methyl Cyanide): Can be formed by the dehydration of acetamide, especially at high temperatures.

  • Diacetamide: This impurity can form through the acetylation of the acetamide product, particularly when using acetylating agents like acetic anhydride.

Q3: How can I detect and quantify impurities in my acetamide product?

A3: Several analytical techniques are effective for purity assessment:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful methods for separating and identifying volatile impurities like acetonitrile and unreacted starting materials. GC-MS provides definitive identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities such as unreacted ammonium acetate, acetic acid, and diacetamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities by comparing the spectra of the product to that of a pure acetamide standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during acetamide synthesis, categorized by the observed issue.

Issue 1: Low Yield of Acetamide
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Monitor the reaction progress using TLC, GC, or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.Ensuring the reaction goes to completion is the first step to maximizing yield.
Hydrolysis of Acetamide Ensure all reagents and glassware are dry. For reactions that produce water, use a Dean-Stark apparatus or a drying agent to remove it as it forms. For the dehydration of ammonium acetate, ensure the removal of water is efficient.Acetamide can hydrolyze back to acetic acid and ammonia in the presence of water, especially under acidic or basic conditions.
Loss during Work-up/Purification Optimize the purification process. For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation. For distillation, ensure the fractionating column is efficient to prevent loss of product in the forerun or residue.Improper purification techniques can lead to significant loss of the desired product.
Issue 2: Presence of Acetonitrile Impurity
Potential Cause Troubleshooting Step Explanation
High Reaction Temperature Carefully control the reaction temperature. For the dehydration of ammonium acetate, avoid excessively high temperatures. When using acetic anhydride, maintain the temperature below 70°C, and preferably below 40°C.Acetonitrile is formed by the dehydration of acetamide, a reaction that is favored at higher temperatures.
Use of a Dehydrating Catalyst If using a catalyst for dehydration, such as zinc oxide or alumina, optimize the catalyst loading and reaction temperature to favor acetamide formation over acetonitrile.Certain catalysts can promote the over-dehydration of acetamide to acetonitrile.
Issue 3: Presence of Unreacted Starting Materials
Potential Cause Troubleshooting Step Explanation
Incorrect Stoichiometry Use a slight excess of the ammonia source to ensure the complete conversion of the acetylating agent (acetic anhydride, acetyl chloride, or ethyl acetate).Driving the reaction to completion by using an excess of one reagent is a common strategy.
Insufficient Reaction Time or Temperature As with low yield, monitor the reaction to ensure it has reached completion.Incomplete reactions are a primary source of starting material contamination.
Inefficient Purification Utilize fractional distillation to separate volatile starting materials. For non-volatile starting materials like ammonium acetate, recrystallization is effective.Proper purification is key to removing unreacted starting materials.
Issue 4: Presence of Diacetamide Impurity
Potential Cause Troubleshooting Step Explanation
Excess Acetylating Agent Use a controlled amount of the acetylating agent (e.g., acetic anhydride). A slight excess of ammonia is preferable to an excess of the acetylating agent.Diacetamide is formed when a molecule of acetamide is acetylated by another molecule of the acetylating agent. This is more likely to occur if there is an excess of the acetylating agent present.
Reaction Conditions Conduct the reaction at a lower temperature to reduce the rate of the secondary acetylation reaction.The formation of diacetamide may be kinetically disfavored at lower temperatures compared to the primary formation of acetamide.

Data Presentation

Table 1: Effect of Temperature on Acetonitrile Formation during Acetamide Dehydration

Catalyst Temperature (°C) Acetamide Conversion (%) Acetonitrile Selectivity (%)
Zinc Oxide (ZnO)45094.3High
HZSM-5 (Si/Al=40)45095.5High
HZSM-5 (Si/Al=225)45096.2High
Data synthesized from literature investigating catalytic dehydration of acetamide.

Experimental Protocols

Protocol 1: Synthesis of Acetamide via Dehydration of Ammonium Acetate

Materials:

  • Ammonium acetate

  • Glacial acetic acid (optional, as a catalyst)

  • Distillation apparatus with a fractionating column

Procedure:

  • Place ammonium acetate in a round-bottom flask equipped with a fractionating column and a distillation head.

  • Optionally, add a catalytic amount of glacial acetic acid.

  • Heat the flask gently. Water will begin to distill off.

  • Slowly increase the temperature to maintain a steady distillation rate. The temperature at the head of the column should be monitored.

  • After the water has been removed, the temperature will rise. Collect the fraction boiling between 210-220°C, which is acetamide.

  • The crude acetamide can be further purified by recrystallization from a suitable solvent like a mixture of benzene and ethyl acetate.

Protocol 2: Synthesis of Acetamide from Acetic Anhydride and Ammonia

Materials:

  • Acetic anhydride

  • Concentrated ammonium hydroxide

  • Ice bath

Procedure:

  • Cool a flask containing acetic anhydride in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise with constant stirring, ensuring the temperature remains low (ideally below 40°C). This reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.

  • The resulting mixture will contain acetamide and ammonium acetate.

  • To isolate the acetamide, the water and excess ammonia can be removed under reduced pressure.

  • The crude product can then be purified by distillation or recrystallization.

Mandatory Visualizations

Byproduct_Formation_Pathways Acetic Acid + Ammonia Acetic Acid + Ammonia Acetamide Acetamide Acetic Acid + Ammonia->Acetamide Acetic Anhydride + Ammonia Acetic Anhydride + Ammonia Acetic Anhydride + Ammonia->Acetamide Acetic Acid Acetic Acid Acetic Anhydride + Ammonia->Acetic Acid Acetyl Chloride + Ammonia Acetyl Chloride + Ammonia Acetyl Chloride + Ammonia->Acetamide Ethyl Acetate + Ammonia Ethyl Acetate + Ammonia Ethyl Acetate + Ammonia->Acetamide Ethanol Ethanol Ethyl Acetate + Ammonia->Ethanol Acetamide->Acetic Acid Hydrolysis Acetonitrile Acetonitrile Acetamide->Acetonitrile High Temp Dehydration Diacetamide Diacetamide Acetamide->Diacetamide Acetylation Unreacted Reactants Unreacted Reactants Water Water

Caption: Byproduct formation pathways in common acetamide synthesis routes.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Problem Identified (e.g., Low Purity) identify_synthesis Identify Synthesis Method start->identify_synthesis analyze_impurities Analyze Impurities (GC-MS, HPLC, NMR) identify_synthesis->analyze_impurities check_temp Review Reaction Temperature Control analyze_impurities->check_temp Acetonitrile present check_stoichiometry Verify Reactant Stoichiometry analyze_impurities->check_stoichiometry Unreacted starting materials present check_water Assess Water Content/Removal analyze_impurities->check_water Acetic acid present (from hydrolysis) optimize_purification Optimize Purification (Distillation/Recrystallization) analyze_impurities->optimize_purification Multiple impurities present solution Implement Corrective Actions & Re-analyze check_temp->solution check_stoichiometry->solution check_water->solution optimize_purification->solution

Caption: A general workflow for troubleshooting impurities in acetamide synthesis.

resolving solubility issues of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with N-(5-chloro-4-methyl-2-nitrophenyl)acetamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a compound with properties that suggest limited aqueous solubility. Key physicochemical data are summarized in the table below. The predicted partition coefficient (XLogP3) of 2.5 indicates a preference for a non-polar environment over water, which is characteristic of poorly soluble compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₃PubChem[1]
Molecular Weight 228.63 g/mol PubChem[1]
CAS Number 7149-78-2Sigma-Aldrich[2]
Melting Point 104 - 105 °CSigma-Aldrich[2]
Predicted XLogP3 2.5PubChem[1]
Appearance SolidMedchemExpress[3]

Q2: Why is my compound, this compound, not dissolving in water?

A2: The molecular structure of this compound contains several hydrophobic features, including a substituted phenyl ring, a chloro group, and a methyl group. These characteristics, combined with a predicted XLogP3 value of 2.5, lead to low intrinsic aqueous solubility.[1] Larger molecules with non-polar groups are generally more challenging to solvate with water molecules.[4]

Q3: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this one?

A3: Broadly, solubility enhancement techniques are categorized into physical and chemical modifications.[5][6]

  • Physical Modifications: These include methods like particle size reduction (micronization), and creating solid dispersions or inclusion complexes.[7][8]

  • Chemical Modifications: These strategies involve altering the solvent environment. Common methods include pH adjustment, the use of co-solvents, and the addition of surfactants or hydrotropic agents.[7][8][9]

Troubleshooting Guide

Q4: I tried dissolving the compound in a buffer, but it still precipitated. What should I do next?

A4: Since this compound is a neutral molecule (lacking readily ionizable groups), its solubility is unlikely to be significantly affected by pH changes alone. The next logical step is to use a co-solvent system. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate non-polar molecules.[10]

Q5: Which co-solvents are recommended, and at what concentration?

A5: Common water-miscible organic solvents are excellent starting points. Due to their solubilizing capacity and relatively low toxicity, Dimethyl sulfoxide (DMSO) and Dimethylacetamide (DMA) are frequently used.[9] Ethanol and propylene glycol are also effective choices.[9][10] It is recommended to start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase the concentration until the compound dissolves. Be mindful that high co-solvent concentrations can sometimes be toxic in biological assays.

Q6: My experiment is sensitive to organic solvents. Are there alternatives to co-solvents?

A6: Yes. If organic solvents are not suitable for your experimental system, you can explore using surfactants or forming inclusion complexes.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.

  • Inclusion Complexation: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior.[5] They can encapsulate the poorly soluble drug molecule, forming a complex that is water-soluble.[5][7]

Q7: How do I determine the solubility of my compound under these different conditions?

A7: A systematic approach is required. First, determine the baseline solubility in your primary aqueous buffer. Then, prepare saturated solutions under different conditions (e.g., with various co-solvents or surfactants), allow them to equilibrate, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

G Diagram 1: Initial Solubility Assessment Workflow start Start weigh Weigh excess compound into vial start->weigh add_solvent Add precise volume of aqueous buffer weigh->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) add_solvent->equilibrate separate Separate solid from liquid (Centrifuge or filter) equilibrate->separate analyze Analyze supernatant concentration (e.g., by HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., in mg/mL or µM) analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining baseline aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol details the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to improve solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Working Solution Preparation:

    • Dispense the required volume of your aqueous buffer (e.g., PBS) into a sterile tube.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration of the compound. For example, to make a 10 µM solution, add 1 µL of a 10 mM stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.

    • Vortex the solution thoroughly to ensure complete mixing and prevent precipitation.

  • Observation & Optimization: Visually inspect for any precipitation. If cloudiness or precipitate appears, the solubility limit has been exceeded. You may need to either decrease the final compound concentration or slightly increase the final percentage of DMSO (e.g., to 0.5% or 1%).

  • Control Group: Always prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer without the compound to account for any effects of the co-solvent in your experiment.

Table 2: Example Co-solvent Titration for Data Recording

Final Compound Conc.Co-solventCo-solvent % (v/v)Observation (Clear/Precipitate)
10 µMDMSO0.1%Clear
50 µMDMSO0.5%Clear
100 µMDMSO1.0%Precipitate
10 µMEthanol0.2%Clear
50 µMEthanol1.0%Precipitate
Protocol 2: Solubility Enhancement using Inclusion Complexation

This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[5]

  • Molar Ratio Calculation: Determine the molar amounts of this compound and HP-β-CD needed. A 1:1 or 1:2 molar ratio is a good starting point.[5]

  • Complexation (Kneading Method):

    • Place the weighed HP-β-CD into a mortar.

    • Add a small amount of a 50:50 ethanol/water mixture to form a paste.

    • Add the weighed this compound to the paste.

    • Knead the mixture thoroughly with a pestle for 30-45 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Solubilization: The resulting dried powder is the drug-cyclodextrin complex. This complex can now be directly dissolved in your aqueous buffer.

  • Solubility Assessment: Determine the solubility of the complex in the aqueous buffer using the method described in Diagram 1 to confirm the enhancement.

G Diagram 2: Systematic Solubility Enhancement Workflow start Initial solubility is insufficient cosolvent Try Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent check1 Is solubility sufficient and solvent tolerated? cosolvent->check1 surfactant Try Surfactant Method (e.g., Tween® 80) check1->surfactant No end_ok Proceed with Experiment check1->end_ok Yes check2 Is solubility sufficient and surfactant tolerated? surfactant->check2 complexation Try Advanced Methods (e.g., Cyclodextrin Complexation) check2->complexation No check2->end_ok Yes complexation->end_ok ...then Proceed

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Method Refinement for the Purification of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitrophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying nitrophenyl compounds?

A1: The primary techniques for purifying crude nitrophenyl compounds are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple byproducts, column chromatography provides better separation.[1] High-Performance Liquid Chromatography (HPLC) is also a reliable method for both purification and purity assessment.[1]

Q2: What are the likely impurities in a crude sample of a nitrophenyl compound?

A2: Impurities in crude nitrophenyl compounds typically originate from the synthesis process, which commonly involves nitration of an aromatic precursor. Potential impurities include:

  • Isomeric byproducts: Other nitrated isomers (e.g., ortho, meta, para) are common.[1][2]

  • Unreacted starting materials: Residual starting materials may remain.[1][3]

  • Over-nitrated products: Dinitro- or trinitro- derivatives can form.[1]

  • Side-reaction products: Oxidation or degradation products can contribute to the coloration of the crude material.[1]

  • β-Nitro Alcohol Intermediate: In reactions like the Henry reaction, incomplete dehydration can leave this intermediate as an impurity.

Q3: How can I assess the purity of my nitrophenyl compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of nitrophenyl compounds.[1] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used.[1] Detection is typically performed using a UV detector at a wavelength where the nitrophenyl compound has strong absorbance.[1] Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity analysis and to identify volatile impurities.[1] Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress and assess the complexity of the product mixture.[2][4]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

This occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present.[5]

Potential CauseSuggested Solution
Solvent is too nonpolar or the compound is too soluble. Try using a more polar solvent or a solvent mixture. For example, if using pure methanol, try a mixture of methanol and water.[2]
Solution is supersaturated and cooled too quickly. Reheat the solution to dissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[1][6]
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[1]
Seeding. If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[7]

Problem 2: Poor recovery of the purified compound.

Potential CauseSuggested Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the compound. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again.[6][7]
The compound is soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor. Consider a different solvent in which the compound is less soluble at low temperatures.
Premature crystallization during hot filtration. If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the compound from crystallizing on the filter paper.[1]
Column Chromatography

Problem 1: Poor separation of the nitrophenyl compound from impurities.

Potential CauseSuggested Solution
Incorrect mobile phase. Optimize the mobile phase. A shallow gradient elution can improve the separation of compounds with similar polarities. Consider using a different solvent system, for example, dichloromethane/hexane or toluene/hexane.[3] For aromatic compounds, incorporating toluene into the eluent can improve separation.[8]
Incorrect stationary phase. For polar compounds like nitrophenols, silica gel is a suitable stationary phase.[1][9] If separation is still problematic, consider using alumina, which has different selectivity.[2][3]
Co-eluting impurities. If impurities have very similar polarity to the product, consider derivatization to alter the polarity of the target compound or the impurity before chromatography.

Problem 2: The compound is stuck on the column or elutes very slowly (tailing).

Potential CauseSuggested Solution
Strong interaction with the stationary phase. The polar nitro group and other functional groups (like a phenolic hydroxyl group) can interact strongly with acidic silica gel, causing tailing. Adding a small amount of a polar modifier, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), to the mobile phase can help reduce this interaction and improve the peak shape.[1][3]
Compound decomposed on the column. Test the stability of your compound on silica gel using a 2D TLC plate before running a column.[10] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3][10]
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended for better separation.[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the nitrophenyl compound well when hot but poorly when cold. Test small batches with different solvents to find the optimal one.

  • Dissolution: Place the impure nitrophenyl compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[3]

  • Crystallization: Allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Column Preparation: Select an appropriate stationary phase (e.g., silica gel or alumina). Pack the column using either a dry packing or slurry packing method. Ensure the packing is uniform and free of cracks or bubbles.[3]

  • Sample Loading: Dissolve the crude nitrophenyl compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it carefully onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the compound.[2]

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[3]

Visualizations

experimental_workflow General Purification Workflow for Nitrophenyl Compounds crude_product Crude Nitrophenyl Compound assess_purity Assess Purity (TLC/HPLC) crude_product->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity column_chromatography Column Chromatography assess_purity->column_chromatography Low Purity / Complex Mixture further_purification Further Purification Needed? recrystallization->further_purification column_chromatography->further_purification pure_product Pure Product further_purification->recrystallization Yes, from Chromatography further_purification->column_chromatography Yes, from Recrystallization further_purification->pure_product No

Caption: A general workflow for the purification of nitrophenyl compounds.

troubleshooting_workflow Troubleshooting Logic for Purification Issues start Purification Problem Encountered recrystallization_issue Recrystallization Issue? start->recrystallization_issue chromatography_issue Chromatography Issue? start->chromatography_issue oiling_out Oiling Out? recrystallization_issue->oiling_out Yes poor_recovery_recrystallization Poor Recovery? recrystallization_issue->poor_recovery_recrystallization No poor_separation Poor Separation? chromatography_issue->poor_separation Yes tailing Tailing/Stuck on Column? chromatography_issue->tailing No solution1 Change Solvent System / Cooling Rate oiling_out->solution1 solution2 Reduce Solvent Volume / Cool Thoroughly poor_recovery_recrystallization->solution2 solution3 Optimize Mobile Phase / Change Stationary Phase poor_separation->solution3 solution4 Add Modifier to Mobile Phase / Check Compound Stability tailing->solution4

References

Technical Support Center: Optimization of HPLC-MS for Acetamide Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of acetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing an HPLC-MS method for acetamide derivatives?

A1: The most critical initial step is selecting the appropriate ionization mode on the mass spectrometer. For acetamide derivatives, which can be polar, Electrospray Ionization (ESI) is often the best choice, though Atmospheric Pressure Chemical Ionization (APCI) can be suitable for less-polar derivatives.[1] It is highly recommended to perform an infusion of the analyte standard to determine the optimal ionization technique (ESI or APCI) and polarity (positive or negative ion mode) before developing the chromatography method.[1]

Q2: How do I select an appropriate HPLC column for acetamide derivative analysis?

A2: Since many acetamide derivatives are polar compounds, a column that performs well with a high percentage of aqueous mobile phase is often necessary.[2] C18 reverse-phase columns are commonly used.[3] For very polar acetamides, specialty reverse-phase columns with low silanol activity (like Newcrom R1) or mixed-mode columns can provide better retention and peak shape.[4][5][6]

Q3: What mobile phase composition is recommended for MS compatibility?

A3: A mobile phase of acetonitrile and water is standard for reverse-phase chromatography.[3] For MS detection, it is crucial to use a volatile modifier. Instead of non-volatile acids like phosphoric acid, use 0.1% formic acid to facilitate protonation in positive ion mode.[4][5][7] For negative ion mode, a buffer like 10 mM ammonium formate or acetate can be effective.[1]

Q4: Why is an internal standard important and what kind should I use?

A4: An internal standard (IS) is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and matrix effects.[3] The ideal IS is a stable isotope-labeled analog of the analyte (e.g., acetamide-d3 for acetamide), as it has nearly identical physicochemical properties.[3][8]

Q5: What are the key MS parameters to optimize for quantitative analysis?

A5: For quantitative analysis, especially using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode.[3][8] Key parameters to optimize include:

  • Ionization Source Parameters: Voltages, temperatures (e.g., vaporizer, ion transfer tube), and gas flows (e.g., sheath, auxiliary gas) should be tuned to maximize the signal of the precursor ion.[1][9]

  • Collision Energy (CE): This voltage should be optimized to yield the most stable and intense product ions for quantification while leaving 10-15% of the parent ion.[1]

  • Precursor and Product Ions: The specific m/z transitions from the precursor ion to the product ions must be carefully selected and optimized for specificity and sensitivity.[3]

Troubleshooting Guides

Q: I am observing high backpressure in my HPLC system. What should I do?

A: High system pressure is typically caused by blockages.

  • Identify the Source: Systematically isolate components. Start by disconnecting the column; if the pressure drops, the blockage is in the column. If not, check tubing, frits, and filters.[10][11]

  • Solutions:

    • Column Blockage: Backflush the column (if permitted by the manufacturer). If pressure remains high, the inlet frit may be clogged with particulates from the sample or pump seals.[11]

    • Filter/Frit Clogging: Replace in-line filters and guard column frits.[10]

    • Precipitation: If using buffers, ensure they are fully dissolved and flush the system with water to prevent salt precipitation, especially when switching to high organic content.[11]

Q: My chromatogram shows significant peak tailing. What is the cause?

A: Peak tailing can result from several issues related to the column, mobile phase, or sample.

  • Column Degradation: The column may be aging, leading to active sites. Consider replacing the column or using a guard column to protect it.[12]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13]

  • Secondary Interactions: Residual silanols on the column packing can interact with basic compounds. Ensure the mobile phase pH is appropriate or use a column with low silanol activity.[4][6]

Q: I am experiencing inconsistent retention times. How can I fix this?

A: Retention time shifts suggest a lack of stability in the mobile phase or hardware.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately each time. For gradient elution, check the pump's proportioning valves.[11][12]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[12]

  • Pump Performance: Air bubbles in the pump head can cause flow rate fluctuations. Degas solvents thoroughly and purge the pump if necessary.[11]

Q: The MS signal is unstable or shows high baseline noise. What are the potential causes?

A: An unstable signal or high noise often points to issues with the mobile phase, detector, or flow cell.

  • Contaminated Solvents: Use high-purity, HPLC or LC-MS grade solvents and reagents. Contaminants can introduce significant baseline noise.[10][14]

  • Insufficient Degassing: Air bubbles entering the detector flow cell can cause noise. Ensure mobile phases are properly degassed.[11]

  • Dirty Ion Source: The MS source can become contaminated over time, especially with complex matrices. Regular cleaning according to the manufacturer's protocol is essential.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Acetamide Derivative Analysis

ParameterTypical SettingNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)For highly polar compounds, consider columns compatible with high aqueous content.[2][3]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier suitable for MS.[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid---
Flow Rate 0.2 - 1.0 mL/minAdjust based on column dimensions and desired separation time.[8]
Injection Volume 5 - 10 µLEnsure the injection solvent is compatible with the mobile phase.[3][8]
Column Temp. 30 - 40 °CMaintaining a constant temperature improves retention time stability.[2]

Table 2: Key Mass Spectrometry Parameters to Optimize

ParameterPurposeOptimization Approach
Ionization Mode ESI or APCIInfuse standard to determine which mode gives a better signal for the analyte.[1]
Polarity Positive or NegativeTest both modes during infusion; select the one with higher sensitivity.[1]
Capillary Voltage Ionization EfficiencyTune for maximum precursor ion intensity.
Source/Gas Temp. Desolvation EfficiencyOptimize to remove solvent without causing thermal degradation of the analyte.[1]
Sheath/Nebulizer Gas Flow Droplet FormationAdjust for a stable and intense signal.[1]
Collision Energy (CE) FragmentationRamp CE to find the optimal energy for the most abundant and stable product ions.[1]

Experimental Protocols

Protocol 1: General Method Development for an Acetamide Derivative
  • Analyte and Internal Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the acetamide derivative and its stable isotope-labeled internal standard (IS) in a suitable solvent (e.g., methanol or acetonitrile).[3]

    • Create a working solution (e.g., 1 µg/mL) from the stock for method development.[1]

  • MS Parameter Optimization (Infusion):

    • Set up a direct infusion of the 1 µg/mL working solution into the mass spectrometer using a syringe pump.

    • Tee the infusion flow into the HPLC mobile phase flow (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).[1]

    • Test both ESI and APCI sources in both positive and negative ion modes to identify the best ionization conditions.

    • Tune source parameters (voltages, temperatures, gas flows) to maximize the intensity of the precursor ion ([M+H]+ or [M-H]-).

    • Select the precursor ion and perform a product ion scan while ramping the collision energy to identify the most stable and intense product ions for MRM.

  • Chromatographic Method Development:

    • Install a C18 column and equilibrate with a high aqueous mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

    • Inject the working solution and run a broad gradient (e.g., 5% to 95% Acetonitrile over 10-15 minutes) to determine the approximate retention time.

    • Optimize the gradient slope and duration around the elution time of the analyte to ensure good peak shape and separation from any impurities.

Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
  • Aliquot Sample: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.[3]

  • Add Precipitation Solvent: Add 300 µL of cold acetonitrile containing the internal standard at the desired concentration.[3]

  • Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.[3]

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[3]

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[15]

Visualizations

HPLC_MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing A Biological Sample (e.g., Plasma) B Add Internal Standard & Protein Precipitation A->B C Centrifuge B->C D Collect Supernatant C->D E Inject Sample D->E F HPLC Separation (C18 Column) E->F G MS Detection (ESI/APCI, MRM) F->G H Peak Integration G->H I Quantification (Analyte/IS Ratio) H->I J Generate Report I->J

Caption: General workflow for acetamide derivative analysis.

Troubleshooting_Tree Start Chromatographic Problem Observed P1 High Backpressure? Start->P1 S1_Yes Check for Blockages: 1. Column Frit 2. Tubing / Filters P1->S1_Yes Yes S1_No Poor Peak Shape? P1->S1_No No S2_Yes Check: 1. Injection Solvent 2. Column Health 3. Mobile Phase pH S1_No->S2_Yes Yes S2_No Retention Time Shifts? S1_No->S2_No No S3_Yes Check: 1. Pump Flow Rate 2. Column Equilibration 3. Mobile Phase Prep S2_No->S3_Yes Yes S3_No Consult Instrument Specialist S2_No->S3_No No

Caption: A decision tree for troubleshooting common HPLC issues.

Method_Dev_Logic A Define Analytical Requirements B Select Ionization Mode & Polarity (Direct Infusion) A->B C Optimize MS Source Parameters & CE B->C D Develop HPLC Separation (Column & Mobile Phase) C->D E Integrate & Optimize LC-MS Method D->E F Method Validation (Linearity, Accuracy, etc.) E->F

Caption: Logical flow for HPLC-MS analytical method development.

References

Validation & Comparative

Spectroscopic Analysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structures. This guide provides a comparative overview of the expected spectral data for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, alongside experimental data for structurally analogous compounds, to aid in the characterization of this and related molecules.

Comparative Spectral Data

To provide a useful reference for researchers, the following tables summarize the experimental spectral data for structurally related compounds. These compounds share key functional groups and substitution patterns with this compound, making their spectral data valuable for comparative analysis.

Table 1: ¹H NMR Spectral Data of Structurally Similar Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N-(4-chloro-2-nitrophenyl)acetamide CDCl₃10.25 (s, 1H, NH), 8.77 (d, J=9.1, 1H, Ar-H), 8.19 (s, 1H, Ar-H), 7.59 (d, J=11.2, 1H, Ar-H), 2.29 (s, 3H, CH₃)
N-(4-methyl-2-nitrophenyl)acetamide CDCl₃10.18 (s, 1H, NH), 8.59 (d, J=8.6, 1H, Ar-H), 7.97 (s, 1H, Ar-H), 7.43 (d, J=8.5, 1H, Ar-H), 2.36 (s, 3H, Ar-CH₃), 2.26 (s, 3H, COCH₃)
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Not SpecifiedSignals observed between 8.47 and 10.37 ppm (N-H).

For this compound, one would expect two singlets for the aromatic protons, a singlet for the methyl group on the aromatic ring, a singlet for the acetamido methyl group, and a broad singlet for the N-H proton.

Table 2: ¹³C NMR Spectral Data of Structurally Similar Compounds

CompoundSolventChemical Shifts (δ, ppm)
N-(4-chloro-2-nitrophenyl)acetamide CDCl₃169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6
N-(4-methyl-2-nitrophenyl)acetamide CDCl₃168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4

The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbon of the acetamide group (around 169 ppm), six distinct aromatic carbons, and two methyl carbons.

Table 3: Mass Spectrometry Data of Structurally Similar Compounds

CompoundIonization Method[M]+ or [M+H]+ (m/z)
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide Not SpecifiedCalculated Exact Mass: 232.0051
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Not SpecifiedFormula Weight: 228.6

The nominal mass of this compound is 228 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. Characteristic absorption bands for this compound would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Experimental Workflow

The general workflow for the synthesis and characterization of a compound like this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 5-chloro-4-methyl-2-nitroaniline) reaction Acetylation (e.g., with Acetic Anhydride) start->reaction 1. workup Reaction Work-up (Quenching, Extraction) reaction->workup 2. purification Purification (Recrystallization, Chromatography) workup->purification 3. product N-(5-chloro-4-methyl-2- nitrophenyl)acetamide purification->product 4. nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data nmr->data ir->data ms->data

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathway and Logical Relationships

The characterization process follows a logical progression from synthesis to detailed structural analysis.

logical_relationship synthesis Synthesis of Target Compound purity Purity Assessment (e.g., TLC, Melting Point) synthesis->purity structural_elucidation Structural Elucidation purity->structural_elucidation nmr NMR (¹H, ¹³C) - Connectivity - Chemical Environment structural_elucidation->nmr ir IR - Functional Groups structural_elucidation->ir ms Mass Spec - Molecular Weight - Formula structural_elucidation->ms confirmation Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Logical flow from synthesis to structural confirmation using various spectroscopic techniques.

This guide serves as a valuable resource for researchers working with this compound and related compounds. While direct experimental data for the title compound remains to be published in accessible formats, the provided comparative data and experimental workflows offer a solid foundation for its identification and characterization.

References

A Comparative Analysis of Synthesis Routes for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical synthesis. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, with supporting experimental data derived from analogous transformations.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Nitration of an Acetanilide IntermediateRoute B: Acetylation of a Nitroaniline Intermediate
Starting Material 4-chloro-3-methylaniline4-chloro-3-methylaniline
Key Steps 1. Acetylation2. Nitration1. Formylation2. Nitration3. Hydrolysis4. Acetylation
Number of Steps 24
Overall Yield (Estimated) Moderate to GoodGood
Key Challenges Control of regioselectivity during nitration.Longer reaction sequence.
Advantages Shorter synthetic sequence.Potentially higher overall yield and purity due to directed synthesis of the key intermediate.

Route A: Synthesis via Nitration of N-(4-chloro-3-methylphenyl)acetamide

This two-step route commences with the acetylation of commercially available 4-chloro-3-methylaniline, followed by the regioselective nitration of the resulting acetanilide to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-(4-chloro-3-methylphenyl)acetamide

In a suitable reaction vessel, 4-chloro-3-methylaniline (1 mole) is dissolved in glacial acetic acid. Acetic anhydride (1.1 moles) is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then stirred at room temperature for 2-3 hours. Upon completion, the mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water until neutral, and dried to afford N-(4-chloro-3-methylphenyl)acetamide. This reaction typically proceeds with high yield, often exceeding 95%.

Step 2: Synthesis of this compound

N-(4-chloro-3-methylphenyl)acetamide (1 mole) is dissolved in concentrated sulfuric acid at a low temperature (0-5°C). A nitrating mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid is added dropwise, ensuring the temperature does not exceed 10°C. The acetamido group is a strong ortho,para-director, and the methyl group is also an ortho,para-director, while the chloro group directs ortho and para but is deactivating. The primary product expected is the 2-nitro isomer due to the strong directing effect of the acetamido group to its ortho position. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature and then carefully poured onto crushed ice. The precipitated product is filtered, washed with cold water to remove excess acid, and purified by recrystallization from ethanol.

Quantitative Data (Estimated)
StepReactantsReagentsSolventTemperatureTimeYieldPurity
1. Acetylation4-chloro-3-methylanilineAcetic anhydrideGlacial acetic acid<40°C, then RT2-3 h>95%High
2. NitrationN-(4-chloro-3-methylphenyl)acetamideConc. HNO₃, Conc. H₂SO₄Conc. H₂SO₄0-10°C1-2 hModerate-GoodGood (after recrystallization)

Route B: Synthesis via Acetylation of 5-chloro-4-methyl-2-nitroaniline

This four-step route involves the synthesis of the key intermediate, 5-chloro-4-methyl-2-nitroaniline, from 4-chloro-3-methylaniline, followed by a final acetylation step. This approach offers better control over the regiochemistry of the nitration.

Experimental Protocol

Step 1: Synthesis of N-(4-chloro-3-methylphenyl)formamide

4-chloro-3-methylaniline (1 mole) is reacted with an excess of formic acid. The mixture is heated to reflux for 2-3 hours. After cooling, the reaction mixture is poured into water, and the precipitated N-(4-chloro-3-methylphenyl)formamide is collected by filtration, washed, and dried. The formyl group serves as a protecting group for the amine.

Step 2: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)formamide

The N-(4-chloro-3-methylphenyl)formamide (1 mole) is dissolved in concentrated sulfuric acid at 0-5°C. A mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid is added dropwise, maintaining the low temperature. The formamido group, similar to the acetamido group, directs the nitration primarily to the ortho position. The reaction mixture is stirred for an additional hour and then poured onto ice. The resulting solid is filtered and washed.

Step 3: Synthesis of 5-chloro-4-methyl-2-nitroaniline

The crude N-(5-chloro-4-methyl-2-nitrophenyl)formamide is subjected to hydrolysis by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). For instance, refluxing with aqueous sodium hydroxide solution for 2-3 hours, followed by cooling and neutralization, will yield 5-chloro-4-methyl-2-nitroaniline as a precipitate. The solid is then filtered, washed, and dried. A similar three-step synthesis of an isomeric compound, 5-chloro-2-nitroaniline from 3-chloroaniline, reports a total yield of over 60% with a purity of over 98%.[1]

Step 4: Synthesis of this compound

5-chloro-4-methyl-2-nitroaniline (1 mole) is dissolved in glacial acetic acid. Acetic anhydride (1.1 moles) is added, and the mixture is heated gently (e.g., to 50-60°C) for 1-2 hours. Upon cooling and pouring into water, the desired this compound precipitates. The product is collected by filtration, washed, and can be recrystallized from ethanol to achieve high purity. The acetylation of similar nitroanilines is reported to proceed with high yields.

Quantitative Data (Based on Analogous Reactions)
StepReactantsReagentsSolventTemperatureTimeYieldPurity
1. Formylation4-chloro-3-methylanilineFormic acidNoneReflux2-3 hHighGood
2. NitrationN-(4-chloro-3-methylphenyl)formamideConc. HNO₃, Conc. H₂SO₄Conc. H₂SO₄0-5°C1 hGoodGood
3. HydrolysisN-(5-chloro-4-methyl-2-nitrophenyl)formamideNaOH(aq) or HCl(aq)WaterReflux2-3 hGoodHigh
4. Acetylation5-chloro-4-methyl-2-nitroanilineAcetic anhydrideGlacial acetic acid50-60°C1-2 hHighHigh

Visualization of Synthesis Routes

SynthesisRoutes cluster_A Route A cluster_B Route B A_start 4-chloro-3-methylaniline A_inter N-(4-chloro-3-methylphenyl)acetamide A_start->A_inter Acetylation A_end This compound A_inter->A_end Nitration B_start 4-chloro-3-methylaniline B_inter1 N-(4-chloro-3-methylphenyl)formamide B_start->B_inter1 Formylation B_inter2 N-(5-chloro-4-methyl-2-nitrophenyl)formamide B_inter1->B_inter2 Nitration B_inter3 5-chloro-4-methyl-2-nitroaniline B_inter2->B_inter3 Hydrolysis B_end This compound B_inter3->B_end Acetylation

Caption: Comparative workflow of two synthesis routes for this compound.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is more direct, involving only two steps. However, the nitration step may produce a mixture of isomers, potentially lowering the yield of the desired product and requiring more rigorous purification.

Route B , while longer, offers a more controlled synthesis. The use of a protecting group and subsequent directed nitration is likely to result in a higher yield of the correct isomer of the key nitroaniline intermediate, leading to a purer final product with a potentially higher overall yield.

The choice between these routes will depend on the specific requirements of the researcher or organization, balancing factors such as the desired purity of the final product, the cost of reagents, and the time and labor available for the synthesis and purification processes. For applications requiring high purity and yield, the more controlled approach of Route B may be preferable.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide and structurally related compounds. Due to the limited direct experimental data on the target molecule, this analysis focuses on establishing structure-activity relationships (SAR) based on available research on similar acetamide derivatives. The objective is to predict the potential biological profile of this compound and to guide future research and drug discovery efforts.

Structure-Activity Relationship Insights

The biological activity of substituted phenylacetamides is significantly influenced by the nature and position of substituents on the phenyl ring. Key structural features that modulate activity include halogenation, the presence of nitro groups, and other substitutions which affect the compound's lipophilicity and electronic properties.

  • Halogenation: The presence of a chloro group on the phenyl ring, as seen in this compound, is a common feature in many biologically active acetamide derivatives. Halogenated N-(substituted phenyl)-2-chloroacetamides have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] High lipophilicity, conferred by halogen substituents, is thought to facilitate passage through the bacterial cell membrane.[1]

  • Nitro Group: The nitro group, an electron-withdrawing moiety, is a critical component of many bioactive molecules. In related compounds, such as those with an imidazole ring, the presence of an electron-withdrawing group like a nitro group has been associated with higher anticonvulsant activity.[2] Furthermore, nitrophenyl derivatives are intermediates in the synthesis of various pharmacologically active compounds, including tyrosine kinase inhibitors.[3]

  • Methyl Group: The methyl group at the 4-position of the phenyl ring in the target compound can influence its metabolic stability and binding affinity to biological targets. Its electron-donating nature can modulate the electronic properties of the aromatic ring, thereby affecting its interaction with receptors or enzymes.

Comparative Biological Activities

While direct data for this compound is scarce, the biological activities of several related compounds provide valuable insights into its potential therapeutic applications.

2.1. Antimicrobial Activity

A number of N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial potential. These studies reveal a pattern of activity that is dependent on the substitution pattern on the phenyl ring.

Compound/DerivativeOrganism(s)ActivityReference
Halogenated p-substituted phenyl chloroacetamides (e.g., N-(4-chlorophenyl), N-(4-fluorophenyl))Staphylococcus aureus, MRSA, Escherichia coli, Candida albicansEffective against Gram-positive bacteria, less effective against Gram-negative bacteria, and moderately effective against yeast.[1]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeDemonstrated antibacterial activity, with the chloro atom enhancing this effect.[4][5]
Acetamide derivatives of aminopyridine, pyrrolidine, piperidine, and morpholineStreptococcus pyogenes, E. coli, Proteus mirabilisVarying degrees of antibacterial activity, with some compounds showing significant inhibition zones and low MIC values.[6]

2.2. Anticancer and Other Activities

Acetamide derivatives are also being investigated for their potential as anticancer, antioxidant, and anti-inflammatory agents.

Compound/DerivativeBiological ActivityKey FindingsReference
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideSynthetic IntermediateUsed in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity.[7]
Various Acetamide DerivativesAntioxidant and Anti-inflammatorySome derivatives have shown the ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages.[8]
Imidazole-containing AcetamidesAnticonvulsantStructure-activity studies suggest that electron-withdrawing groups on the imidazole ring enhance anticonvulsant effects.[2]

Experimental Protocols

The following sections detail the methodologies used in the evaluation of the biological activities of related acetamide compounds.

3.1. Synthesis of Acetamide Derivatives

A general synthetic route for N-(substituted phenyl)-acetamides involves the reaction of a substituted aniline with an acetylating agent. For chloroacetamides, chloroacetyl chloride is commonly used.

  • General Synthesis of N-(substituted phenyl)acetamides: A substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., triethylamine) at controlled temperatures.[4] The product is then typically purified by recrystallization.

  • Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This compound was synthesized by reacting 4-fluoro-3-nitroaniline with 2-chloroacetyl chloride in the presence of triethylamine in dichloromethane.[4]

3.2. Antimicrobial Activity Assays

  • Well Diffusion Method: The antibacterial activity of synthesized acetamide derivatives was assessed using the Mueller-Hinton Agar diffusion method.[6] Wells were made in the agar plates seeded with bacterial cultures, and different concentrations of the test compounds were added to the wells. The diameter of the inhibition zone was measured after incubation.[6]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antimicrobial efficacy. This is typically determined using broth microdilution methods according to CLSI guidelines.

Visualizing Experimental Workflows

4.1. General Synthesis of Substituted Phenylacetamides

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Aniline Substituted Aniline Reaction Reaction Aniline->Reaction AcetAgent Acetylating Agent (e.g., Acetic Anhydride) AcetAgent->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temp Controlled Temperature Temp->Reaction Product N-(substituted phenyl)acetamide Reaction->Product Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the synthesis of N-(substituted phenyl)acetamide derivatives.

4.2. Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Bacterial Culture Preparation Inoculation Inoculation of Media Culture->Inoculation Compound Test Compound Dilution Series Application Application of Test Compounds Compound->Application Media Agar/Broth Media Preparation Media->Inoculation Inoculation->Application Incubation Incubation Application->Incubation Measurement Measurement of Inhibition Zones (Well Diffusion) Incubation->Measurement Observation Observation of Growth (MIC Determination) Incubation->Observation

Caption: Workflow for determining the antimicrobial susceptibility of test compounds.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound is predicted to possess biological activity, with a notable potential for antimicrobial effects, particularly against Gram-positive bacteria. The presence of both a chloro and a nitro substituent suggests that it may also have interesting properties in the context of anticancer drug discovery, potentially as an intermediate for kinase inhibitors or other targeted therapies.

To validate these predictions, further experimental studies are essential. Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of this compound.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a panel of bacterial and fungal strains, as well as various cancer cell lines.

  • Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the mechanism of action would be warranted.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and provides a rationale for its further investigation.

References

A Comparative Analysis of the Antimicrobial Activity of N-(Substituted Phenyl)-2-Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of various N-(substituted phenyl)-2-chloroacetamide derivatives. This report synthesizes experimental data to provide a clear comparison of their activity against key microbial strains.

A recent study systematically evaluated a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The findings reveal significant variations in activity based on the nature and position of substituents on the phenyl ring, offering valuable insights for the development of new antimicrobial agents. All tested chloroacetamides demonstrated effectiveness against Gram-positive bacteria, with moderate activity against yeast and less pronounced effects on Gram-negative bacteria.[1][2][3][4]

Structure-Activity Relationship and Lipophilicity

The biological activity of these chloroacetamide derivatives is closely linked to the substituents on the phenyl ring.[1][2][3][4] Notably, compounds bearing halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active.[1][2][3][4] This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes.[1][2][3][4]

Comparative Antimicrobial Activity

The antimicrobial efficacy of the twelve synthesized N-(substituted phenyl)-2-chloroacetamides (SP1–12) was quantitatively assessed against Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), methicillin-resistant S. aureus (MRSA, ATCC 43300), and Candida albicans (ATCC 10231). The data, presented in the tables below, summarizes the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) for each compound.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(substituted phenyl)-2-chloroacetamides (µg/mL)
CompoundSubstituentE. coliS. aureusMRSAC. albicans
SP14-F>4000125250500
SP24-Cl>4000125250500
SP34-Br>4000125250500
SP43-Br>4000125250500
SP54-I>40002505001000
SP64-CH3>40002505001000
SP73-CH3>40002505001000
SP84-COCH3>400050010002000
SP94-OH>400050010002000
SP103-CN>400050010002000
SP114-CN>400050010002000
SP124-NO2>4000100020004000
Rifampicin-320.050.1-
Fluconazole----8
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of N-(substituted phenyl)-2-chloroacetamides (µg/mL)
CompoundSubstituentE. coli (MBC)S. aureus (MBC)MRSA (MBC)C. albicans (MFC)
SP14-F>40002505001000
SP24-Cl>40002505001000
SP34-Br>40002505001000
SP43-Br>40002505001000
SP54-I>400050010002000
SP64-CH3>400050010002000
SP73-CH3>400050010002000
SP84-COCH3>4000100020004000
SP94-OH>4000100020004000
SP103-CN>4000100020004000
SP114-CN>4000100020004000
SP124-NO2>400020004000>4000
Rifampicin-640.10.2-
Fluconazole----16

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the presented data. The following sections outline the key protocols used in the evaluation of these compounds.

Synthesis of N-(substituted phenyl)-2-chloroacetamides

The synthesis of the N-(substituted phenyl)-2-chloroacetamide derivatives was achieved through a standard chloroacetylation reaction of the corresponding substituted anilines.

sub_aniline Substituted Aniline reaction Reaction Mixture sub_aniline->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction solvent Solvent (e.g., Acetone) solvent->reaction base Base (e.g., K2CO3) base->reaction product N-(substituted phenyl)- 2-chloroacetamide reaction->product Stirring at room temperature

Caption: General synthesis workflow for N-(substituted phenyl)-2-chloroacetamides.

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.[1]

Minimum Inhibitory Concentration (MIC) Assay:

The MIC, MBC, and MFC values for the twelve N-(substituted phenyl)-2-chloroacetamides were determined using the broth microdilution method.[1] The final concentration of each compound in the first well was 4000 μg/mL, with a 5% dimethyl sulphoxide (DMSO) solvent concentration.[1] Twofold serial dilutions of the chloroacetamide samples were prepared in 96-well microtiter plates using Luria-Bertani (LB) broth for bacteria and Tryptic Soy Broth (TSB) for yeast, covering a concentration range from 32 to 4000 μg/mL.[1]

start Prepare serial dilutions of compounds in 96-well plates inoculate Inoculate wells with microbial suspension start->inoculate incubate Incubate plates at 37°C for 24h inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC/MFC (lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Conclusion

The presented data provides a valuable comparative analysis of the antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides. The findings underscore the significant influence of the substituent on the phenyl ring, with halogenated derivatives demonstrating superior activity, particularly against Gram-positive bacteria. This structure-activity relationship, linked to the lipophilicity of the compounds, offers a clear direction for the rational design of more potent chloroacetamide-based antimicrobial agents. Further investigation into the precise mechanisms of action and toxicological profiles of the most promising candidates is warranted to advance their potential as therapeutic agents.

References

A Comparative Guide to Purity Validation of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for any chemical compound is a critical step in research and development, particularly in the pharmaceutical industry where impurities can affect efficacy and safety. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and melting point determination, for validating the purity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. We present detailed experimental protocols and comparative data to assist researchers in selecting the appropriate method for their needs.

Introduction to Purity Validation

This compound is a substituted aromatic amide with potential applications in organic synthesis and drug discovery. Ensuring its purity is paramount for obtaining reliable and reproducible results in downstream applications. Both HPLC and melting point analysis are established methods for assessing chemical purity, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a powerful separative technique that can identify and quantify individual components in a mixture with high resolution and sensitivity. It is a quantitative method that provides a percentage purity value based on the relative peak areas of the main component and any impurities.

  • Melting Point Analysis is a classical and straightforward thermal analysis technique. A pure crystalline solid will melt over a very narrow temperature range.[1][2][3] The presence of impurities typically causes a depression and broadening of the melting point range.[2][3][4] This method is often used as a preliminary, qualitative indicator of purity.

This guide will compare these two methods using a hypothetical "pure" and an "impure" batch of this compound to illustrate their respective utility.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method parameters are based on established protocols for similar nitroaromatic compounds.[5][6][7][8]

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Reagents and Materials:

  • This compound reference standard (assumed 100% pure for method development)

  • HPLC-grade acetonitrile and water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Instrumentation:

  • Capillary melting point apparatus with a calibrated thermometer or digital temperature sensor.

Materials:

  • Capillary tubes (closed at one end)

  • This compound sample

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Set a heating rate of approximately 10-15 °C/min for a rapid preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point, then reducing the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1 - T2.

Comparative Data

The following table summarizes hypothetical data for a "pure" and an "impure" batch of this compound to illustrate the results from each analytical method. The impure batch is assumed to contain starting materials or by-products from a potential synthesis route.

ParameterBatch A ("Pure")Batch B ("Impure")
HPLC Purity (% Area) 99.8%95.2%
HPLC Impurities Single peakMain peak + 2 minor impurity peaks
Melting Point Range 104.0 - 105.0 °C99.5 - 103.0 °C
Appearance Fine, pale yellow crystalline powderSlightly off-white, less defined crystalline powder

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound.

Purity_Validation_Workflow start Start: Receive Sample of This compound mp_analysis Melting Point Analysis start->mp_analysis hplc_analysis HPLC Analysis start->hplc_analysis data_review Review and Compare Melting Point and HPLC Data mp_analysis->data_review hplc_analysis->data_review decision Purity Meets Specification? pass Release for Further Use decision->pass Yes fail Reject or Repurify decision->fail No data_review->decision

Caption: A generalized workflow for the validation of chemical purity.

Conclusion

Both HPLC and melting point determination are valuable tools for assessing the purity of this compound.

  • Melting point analysis serves as a rapid, cost-effective, and straightforward initial screening method. A sharp melting range close to the literature value (if available) is a good indication of high purity. However, it is a qualitative or semi-quantitative technique and may not detect small amounts of impurities or impurities with similar melting points.

  • HPLC , on the other hand, is a highly specific and quantitative method. It can separate and quantify individual impurities, providing a precise purity value. This level of detail is often required for regulatory submissions and in-depth quality control.

For comprehensive purity validation, a combination of both methods is recommended. Melting point analysis can be used for quick checks and preliminary assessment, while HPLC provides the definitive, quantitative data required for rigorous scientific research and drug development.

References

A Comparative Guide to the X-ray Crystallography of Chloro-Nitrophenyl Acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of chloro-nitrophenyl acetamide compounds. The structural information derived from single-crystal X-ray diffraction is crucial for understanding molecular conformations, intermolecular interactions, and crystal packing, which are fundamental aspects in drug design and materials science. This document summarizes key crystallographic parameters, details experimental methodologies, and presents visualizations of experimental workflows and structural relationships to facilitate a deeper understanding of these compounds.

Data Presentation: Crystallographic Parameters at a Glance

The following tables summarize the key crystallographic data for several chloro-nitrophenyl acetamide derivatives, allowing for a straightforward comparison of their structural features.

Table 1: Crystal Data and Structure Refinement for Chloro-Nitrophenyl Acetamide Compounds

Parameter2-Chloro-N-(4-nitrophenyl)acetamide2-Chloro-N-(2,4-dinitrophenyl)acetamideN-(4-chloro-2-nitrophenyl)acetamide
Chemical Formula C₈H₇ClN₂O₃C₈H₆ClN₃O₅C₈H₇ClN₂O₃
Formula Weight 214.61259.61214.60
Crystal System OrthorhombicMonoclinic-
Space Group PbcaP2₁/n-
a (Å) 9.498 (2)--
b (Å) 9.457 (2)--
c (Å) 20.205 (5)--
α (°) 9090-
β (°) 90--
γ (°) 9090-
Volume (ų) 1814.9 (7)--
Z 8--
Temperature (K) 293(2) / 299--
Radiation (λ, Å) Mo Kα (0.71073)--
Density (calculated, Mg/m³) 1.571--
Absorption coeff. (mm⁻¹) 0.40--
F(000) 880--
Reflections collected 9718--
Independent reflections 1787--
R_int 0.038--
Final R indices [I>2σ(I)] R1 = 0.042--
wR2 (all data) 0.108--

Data for 2-Chloro-N-(4-nitrophenyl)acetamide sourced from multiple studies.[1][2][3] Data for other compounds to be added as available.

Experimental Protocols

A generalized methodology for the synthesis and crystallographic analysis of chloro-nitrophenyl acetamide compounds is outlined below, based on common practices reported in the literature.

Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

This compound is typically synthesized by the reaction of 4-nitroaniline with 2-chloroacetyl chloride.

Materials:

  • 4-nitroaniline

  • 2-chloroacetyl chloride

  • Anhydrous solvent (e.g., acetone, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve 4-nitroaniline in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 2-chloroacetyl chloride to the solution with constant stirring.

  • Add the base dropwise to neutralize the HCl formed during the reaction.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction Analysis

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection:

  • Data is collected on a diffractometer equipped with a CCD or CMOS detector.

  • Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation is commonly used.

  • The crystal-to-detector distance is set, and a series of frames are collected using ω and φ scans.

  • Data collection temperature is often maintained at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations, leading to a more precise structure determination.

Data Processing:

  • The collected frames are integrated and corrected for Lorentz and polarization effects.

  • An absorption correction is applied (e.g., multi-scan).[1]

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of chloro-nitrophenyl acetamide compounds.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Chloro-nitrophenyl acetamide purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: General workflow from synthesis to final structural model.

Comparison of Intermolecular Interactions

The crystal packing of these compounds is often governed by a network of intermolecular interactions, primarily hydrogen bonds. The diagram below illustrates a comparison of the types of interactions observed.

intermolecular_interactions cluster_interactions Observed Intermolecular Interactions compound1 2-Chloro-N-(4-nitrophenyl)acetamide nh_o_amide N-H...O (Amide) compound1->nh_o_amide Forms chains ch_o C-H...O compound1->ch_o Intramolecular cl_o Cl...O compound1->cl_o Stabilizes ribbons compound2 2-Chloro-N-(2,4-dinitrophenyl)acetamide nh_o_nitro N-H...O (Nitro) compound2->nh_o_nitro Intramolecular S(6) motif compound2->ch_o Crystal packing

References

Comparative Analysis of the Fungicidal Activity of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a significant class of heterocyclic compounds in the development of novel fungicides.[1] Their broad spectrum of bioactivity has garnered considerable attention in both the agricultural and medical fields.[1][2] Notably, the commercial success of boscalid, a nicotinamide derivative, has spurred further research into this chemical class for controlling a variety of plant and human pathogens.[1][3] This guide provides a comparative analysis of the fungicidal efficacy of recently developed nicotinamide derivatives, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Overview of Fungicidal Activity

Recent studies have highlighted the potential of various nicotinamide derivatives against a wide range of fungal species. The fungicidal efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below summarizes the in vitro activity of several promising nicotinamide derivatives against various fungal pathogens.

Compound/DerivativeFungal SpeciesMIC (μg/mL)Additional Notes
Nicotinamide (NAM) Candida albicans (including fluconazole-resistant isolates)Not specified as MIC, but showed significant antifungal activity at 20-40 mM concentrations.[4]Also effective against non-albicans Candida species and Cryptococcus neoformans.[4]
Compound 16g Candida albicans SC53140.25Active against six fluconazole-resistant C. albicans strains (MICs 0.125-1 μg/mL).[3][5][6]
Other Candida speciesModerate activity
Cryptococcus neoformansModerate activity
Trichophyton speciesModerate activity
Compounds 11g and 11h Candida albicans0.0313 (MIC80)Broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and C. neoformans (MIC80 range of 0.0313-2.0 μg/mL).[7]
Compound 4f Cucumber Downy Mildew (Pseudoperonospora cubensis)EC50 = 1.96 mg/LExhibited superior in vivo efficacy compared to commercial fungicides flumorph and mancozeb in field trials.[8]
Compound 4a Cucumber Downy Mildew (Pseudoperonospora cubensis)EC50 = 4.69 mg/LShowed significant in vivo fungicidal activity.[8]
Compound 4b (SDHI) Botrytis cinereaIC50 = 3.18 µM (enzymatic inhibition)Showed moderate fungicidal activity against the whole fungus.[9]
Compound 4a (SDHI) Botrytis cinerea40.54% inhibitionExhibited moderate fungicidal activity.[9]
Compound 3i Botryosphaeria berengrianaEC50 = 6.68 ± 0.72Exhibited fungicidal activity comparable to the commercial fungicide fluxapyroxad.[10]
Nicotinamide derivatives containing 1,3,4-oxadiazole (e.g., 7a, 8, 9a, 9b) Gibberella zeae, Fusarium oxysporum, Cytospora mandshuricaWeak to moderate activitySome compounds showed activity similar to or higher than the commercial fungicide hymexozol.[2][11]

Mechanisms of Action

The fungicidal activity of nicotinamide derivatives is attributed to various mechanisms, with two prominent pathways identified:

  • Inhibition of Succinate Dehydrogenase (SDH): Many nicotinamide-based fungicides, including the commercial product boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] SDH, also known as Complex II, is a vital enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the SDH enzyme, these derivatives block the oxidation of succinate to fumarate, thereby inhibiting electron transport and ATP production, which ultimately leads to fungal cell death.[1]

  • Disruption of the Fungal Cell Wall: Some novel nicotinamide derivatives exert their antifungal effects by disrupting the integrity of the fungal cell wall.[3][5][6] For instance, compound 16g has been shown to cause broken cell wall edges and a thickened distance between the cell wall and cell membrane in C. albicans.[3] This mechanism is distinct from many existing antifungal agents and offers a promising strategy to combat drug-resistant fungal strains.[1] Another derivative, compound 11g, also targets the cell wall by decreasing the content of GPI-anchored proteins on the cell surface.[7]

Experimental Protocols

The evaluation of the fungicidal activity of nicotinamide derivatives typically involves standardized in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

A common method to determine the direct antifungal activity of a compound is through mycelial growth inhibition assays or microdilution methods.[1]

1. Preparation of Fungal Strains and Compounds:

  • Phytopathogenic Fungi: Fungal strains such as Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica are cultured on potato dextrose agar (PDA) at 27 ± 1°C for several days to obtain fresh mycelium.[1]

  • Human Pathogens: For human pathogens like Candida albicans, strains are typically grown in RPMI 1640 medium.[1]

  • Compound Preparation: The nicotinamide derivatives and reference fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]

2. Assay Procedure (Mycelial Growth Inhibition):

  • The stock solutions of the test compounds are mixed with molten PDA to achieve the desired final concentrations.[1]

  • The mixture is then poured into Petri dishes.

  • A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the medicated PDA plate.[1]

  • The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a specified period.[1]

  • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group (containing only DMSO).

3. Assay Procedure (Broth Microdilution for Yeasts):

  • The minimum inhibitory concentrations (MICs) for yeast species like Candida albicans are often determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[1] This involves preparing serial dilutions of the compounds in a 96-well microtiter plate and inoculating each well with a standardized fungal suspension. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth after a defined incubation period.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis & Screening cluster_evaluation Further Evaluation start Design of Nicotinamide Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Antifungal Screening purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Efficacy Testing lead_id->in_vivo mechanism Mechanism of Action Studies lead_id->mechanism toxicity Toxicology Assessment lead_id->toxicity development Preclinical Development in_vivo->development mechanism->development toxicity->development

Caption: General workflow for the synthesis and fungicidal evaluation of nicotinamide derivatives.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH CoQ Coenzyme Q CoQH2 Coenzyme QH2 CoQ->CoQH2 Reduction ATP ATP Production CoQH2->ATP CellDeath Fungal Cell Death Nicotinamide Nicotinamide Derivative (SDHI) Nicotinamide->Inhibition

Caption: Mechanism of action for SDHI nicotinamide derivatives in the fungal respiratory chain.

References

A Comparative Guide to the QSAR Analysis of N-(substituted phenyl)-2-chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and analysis of the Quantitative Structure-Activity Relationship (QSAR) of N-(substituted phenyl)-2-chloroacetamides, focusing on their antimicrobial properties. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development, offering objective comparisons based on experimental data.

A key study in this area involves the synthesis and analysis of twelve N-(substituted phenyl)-2-chloroacetamides, which were evaluated for their antimicrobial potential through QSAR analysis and subsequent in-vitro testing.[1][2][3][4][5] This analysis revealed important relationships between the physicochemical properties of these compounds and their biological activity against various pathogens.

Quantitative Data Summary

The physicochemical properties and predicted biological activity of the twelve synthesized compounds were analyzed using various computational tools.[1][3][5] These molecular descriptors are crucial for understanding the compounds' behavior and potential as drug candidates. The data is summarized in the tables below.

Table 1: Synthesized N-(substituted phenyl)-2-chloroacetamides
Compound IDSubstituent on Phenyl Ring
SP1 H
SP2 4-methyl
SP3 4-methoxy
SP4 4-chloro
SP5 4-bromo
SP6 4-fluoro
SP7 4-iodo
SP8 4-acetyl
SP9 4-hydroxy
SP10 4-cyano
SP11 3-cyano
SP12 3-bromo

Source: Bogdanović et al., 2021[5]

Table 2: Molecular Descriptors and Lipinski's Rule of Five Parameters

The following table presents key molecular descriptors calculated for the synthesized compounds. These parameters are used to predict the drug-likeness of a molecule based on Lipinski's Rule of Five.

Compound IDMolecular Weight (MW)logPHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Number of Rotatable Bonds (Nrot)Topological Polar Surface Area (TPSA) Ų
SP1 169.611.6311229.10
SP2 183.642.1111229.10
SP3 199.641.7412338.33
SP4 204.052.2911229.10
SP5 248.512.4411229.10
SP6 187.601.8111229.10
SP7 295.512.6911229.10
SP8 211.651.3412346.17
SP9 185.611.3422249.33
SP10 194.621.3512252.89
SP11 194.621.3512252.89
SP12 248.512.4411229.10

Source: Adapted from Bogdanović et al., 2021[4][5]

All synthesized compounds met the criteria of Lipinski's rule of five, suggesting good potential for biological activity.[1][2][3]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

The in-vitro antimicrobial activity of the synthesized compounds was tested against two Gram-positive bacteria, one Gram-negative bacterium, and one yeast strain.

Compound IDEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)Methicillin-resistant S. aureus (MRSA) (ATCC 33591)Candida albicans (ATCC 10231)
SP1 >4000200020004000
SP2 >4000200020004000
SP3 >4000200020004000
SP4 2000100010002000
SP5 2000100010002000
SP6 2000100010002000
SP7 2000100010002000
SP8 >4000200020004000
SP9 >4000200020004000
SP10 >4000200020004000
SP11 >4000200020004000
SP12 2000100010002000
Rifampicin 640.0320.032-
Nystatin ---32

Source: Adapted from Bogdanović et al., 2021[4]

The results indicate that all chloroacetamides were effective against the Gram-positive bacteria S. aureus and MRSA.[1][3] They were less effective against the Gram-negative E. coli and moderately effective against C. albicans.[1][3] Notably, compounds with halogenated phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active.[1][2][3] This is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes.[1][2][3]

Experimental Protocols

Synthesis of N-(substituted phenyl)-2-chloroacetamides

The twelve N-(substituted phenyl)-2-chloroacetamides were synthesized following a previously described method.[5] The general procedure involves the reaction of a substituted aniline with chloroacetyl chloride in an appropriate solvent.

Antimicrobial Activity Testing (MIC Assay)

The antimicrobial activity was determined using a twofold serial dilution method in 96-well microtiter plates.[4] The concentration range tested was from 32 to 4000 µg/mL.[4] The bacterial strains used were Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and methicillin-resistant S. aureus (MRSA) ATCC 33591.[4] The antifungal activity was tested against Candida albicans ATCC 10231.[4] Rifampicin and nystatin were used as positive controls.[4]

QSAR Analysis

Molecular descriptors such as molecular weight (MW), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), molecular hydrophobicity/partition coefficient (logP), number of rotatable bonds (Nrot), and topological polar surface area (TPSA) were calculated using computational web tools like Molinspiration and SwissADME.[4][5] Biophysical-kinetic parameters related to absorption, distribution, metabolism, and excretion (ADME) were predicted using SwissADME, PreADMET, and PkcSM.[1][3][5]

Visualizations

General QSAR Workflow

The following diagram illustrates the typical workflow for a QSAR analysis, from data collection to model development and validation.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application A Selection of Compounds C Calculation of Molecular Descriptors A->C B Biological Activity Data B->C D Data Splitting (Training/Test Set) C->D E Model Generation (e.g., MLR, PLS) D->E F Model Validation E->F G Prediction of Activity for New Compounds F->G H Interpretation of Structure-Activity Relationship F->H

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.

Structure-Activity Relationship

This diagram illustrates the core concept of QSAR, where variations in the chemical structure influence physicochemical properties, which in turn determine the biological activity.

SAR_Concept Structure Chemical Structure (N-(substituted phenyl)-2-chloroacetamides) Properties Physicochemical Properties (Lipophilicity, Electronic Effects, Steric Factors) Structure->Properties Determines Activity Biological Activity (Antimicrobial Potency) Properties->Activity Correlates with

Caption: Conceptual model of the Structure-Activity Relationship (SAR).

References

A Comparative Guide to Analytical Method Validation for the Quantification of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the quantification of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of validated methods for this specific analyte in peer-reviewed literature, this comparison is based on established methods for structurally similar compounds, such as other chlorinated and nitrophenolic compounds. The experimental data presented is extrapolated from these related analyses to provide a reliable framework for method selection and development.

Introduction

5-Chloro-2-methyl-4-nitrophenol is a halogenated nitrophenolic compound. Accurate and precise quantification of such compounds is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and toxicology. The selection of an appropriate analytical technique is paramount for achieving reliable results. The two most common and suitable analytical techniques for the quantification of phenolic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comparative overview of these two methods, focusing on their validation parameters and experimental protocols.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of 5-Chloro-2-methyl-4-nitrophenol. These values are based on typical performance for similar phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability

Experimental Protocols

The following are detailed, representative methodologies for the quantification of 5-Chloro-2-methyl-4-nitrophenol using HPLC and GC.

This protocol is adapted from methods used for other nitrophenols and is a strong starting point for method development for 5-Chloro-2-methyl-4-nitrophenol.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or another suitable buffer component)

    • 5-Chloro-2-methyl-4-nitrophenol reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV-Vis spectrum of 5-Chloro-2-methyl-4-nitrophenol, likely in the range of 300-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-Chloro-2-methyl-4-nitrophenol reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

This protocol is based on EPA method 8041A for the analysis of phenols.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a suitable capillary column.

  • Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • Methylene chloride or other suitable solvent (GC grade)

    • Nitrogen or Helium as carrier gas

    • 5-Chloro-2-methyl-4-nitrophenol reference standard

    • (Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C (FID) or 320 °C (ECD).

    • Carrier Gas Flow: 1.2 mL/min.

    • Injection Mode: Splitless.

  • Sample Preparation:

    • Prepare a stock solution of the 5-Chloro-2-methyl-4-nitrophenol reference standard in a suitable solvent like methylene chloride.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

    • (Optional) For derivatization, evaporate the solvent from the extract and add the derivatizing agent. Heat the mixture according to the derivatizing agent's protocol.

    • Reconstitute the sample in the appropriate solvent for injection.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure dev Method Development and Optimization start->dev pre_val Pre-Validation (System Suitability) dev->pre_val val_protocol Write Validation Protocol pre_val->val_protocol validation Method Validation Experiments val_protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness results Evaluate Results Against Acceptance Criteria specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results pass Method is Validated results->pass Pass fail Method Fails Validation results->fail Fail val_report Write Validation Report pass->val_report fail->dev Re-develop implement Implement for Routine Use val_report->implement

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Quantify 5-Chloro-2-methyl-4-nitrophenol sample_volatility Is the analyte sufficiently volatile and thermally stable? start->sample_volatility derivatization Is derivatization acceptable? sample_volatility->derivatization No gc Use GC sample_volatility->gc Yes hplc Use HPLC derivatization->hplc No derivatization->gc Yes end_hplc End hplc->end_hplc sensitivity Is high sensitivity (<0.1 µg/mL) and selectivity required? gc->sensitivity gc_ms Use GC-MS or GC-ECD sensitivity->gc_ms Yes gc_fid Use GC-FID sensitivity->gc_fid No end_gc End gc_ms->end_gc gc_fid->end_gc

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC are viable techniques for the quantification of 5-Chloro-2-methyl-4-nitrophenol. The choice between the two will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC offers a more direct analysis without the need for derivatization, which can be advantageous for routine quality control. GC, particularly when coupled with

Acetamide Derivatives Emerge as Promising Anticonvulsant Candidates in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – Researchers in the field of epilepsy treatment are closely examining a class of compounds known as acetamide derivatives, which are showing significant promise as potential anticonvulsant agents. Preclinical studies are revealing that certain acetamide derivatives exhibit comparable, and in some cases, more favorable, anticonvulsant properties when compared to established drugs such as phenytoin and valproic acid. These findings, supported by rigorous experimental data, highlight the potential of these derivatives in the development of new therapeutic strategies for epilepsy.

The anticonvulsant efficacy of these novel compounds is primarily evaluated through a battery of standardized preclinical models. These include the maximal electroshock (MES) test, an indicator of a drug's ability to prevent the spread of seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures, and the 6-Hz seizure test, a model for therapy-resistant partial seizures.[1] In these models, key parameters such as the median effective dose (ED50) and the median toxic dose (TD50) are determined to assess both the potency and the safety profile of the compounds.

Comparative Efficacy of Acetamide Derivatives

Quantitative data from various studies have been compiled to provide a clear comparison between different acetamide derivatives and commonly used anticonvulsant drugs. The tables below summarize the median effective dose (ED50) required to protect 50% of the animals from seizures and the median toxic dose (TD50) at which 50% of the animals exhibit neurological deficits. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's safety margin.

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)6-Hz (32mA) (ED50 mg/kg)6-Hz (44mA) (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (PI) (MES)
Acetamide Derivative 14 49.667.431.363.2>300>6.0
Acetamide Derivative 20 52.3--->500>9.56
Acetamide Derivative 30 45.6-39.5-162.43.56
Acetamide Derivative 33 27.4-30.8->200>7.3
Phenytoin 28.1>500-->100>3.6
Valproic Acid 485646--7841.6
Lacosamide ------
Levetiracetam ------

Data compiled from multiple sources.[2][3][4] Note: "-" indicates data not available.

Unraveling the Mechanism of Action

The primary mechanisms through which acetamide derivatives are thought to exert their anticonvulsant effects involve the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[5] Many of these compounds have been shown to interact with voltage-gated sodium channels, stabilizing their inactivated state and thereby reducing the rapid, repetitive firing of neurons that characterizes a seizure. Additionally, some derivatives may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further dampening neuronal excitability.

Anticonvulsant Signaling Pathways Potential Anticonvulsant Signaling Pathways of Acetamide Derivatives cluster_0 Acetamide Derivatives cluster_1 Neuronal Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Acetamide Acetamide VGSC Voltage-Gated Sodium Channels Acetamide->VGSC Blockade VGCC Voltage-Gated Calcium Channels Acetamide->VGCC Modulation GABA_R GABA-A Receptors Acetamide->GABA_R Enhancement ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability VGCC->ReducedExcitability IncreasedInhibition Increased Inhibitory Neurotransmission GABA_R->IncreasedInhibition AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect IncreasedInhibition->AnticonvulsantEffect Experimental_Workflow General Experimental Workflow for Anticonvulsant Screening start Compound Administration (Acetamide Derivative or Vehicle) mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test six_hz_test 6-Hz Seizure Test start->six_hz_test rotarod_test Rotarod Test (Neurotoxicity) start->rotarod_test data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis scptz_test->data_analysis six_hz_test->data_analysis rotarod_test->data_analysis

References

Safety Operating Guide

Safe Disposal of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step procedure for the safe disposal of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS No. 7149-78-2). The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with general laboratory waste management protocols.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following procedures are based on information from SDSs of structurally similar chlorinated and nitrated aromatic compounds and general guidelines for the disposal of halogenated organic waste. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

I. Hazard Assessment and Safety Precautions

Based on data for related compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

A summary of recommended personal protective equipment is provided in the table below.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be required for large quantities or in case of insufficient ventilation.To prevent inhalation of dust.
II. Spill Management Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[2] Use an inert absorbent material for solutions.

  • Collection: Place the swept-up material or absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it separately from other waste streams.

    • This compound is a halogenated organic compound. It should be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[5][6]

  • Waste Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]

    • The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[3]

    • Ensure the container is stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[2]

    • The recommended method of disposal for chlorinated nitroaromatic compounds is high-temperature incineration at an approved facility.[8]

    • Never dispose of this chemical down the drain or in the regular trash.[7][9]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Event start Start: Handling of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Unused chemical, contaminated materials) ppe->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage collection Arrange for Collection by EHS or Licensed Contractor storage->collection disposal Final Disposal: High-Temperature Incineration collection->disposal spill Spill Occurs contain_spill Contain and Clean Up Spill (Inert absorbent, sweep solid) spill->contain_spill contain_spill->container Collect as Hazardous Waste

References

Personal protective equipment for handling n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound, based on data from structurally similar compounds.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesInspected prior to useTo prevent skin contact.[1]
Eye Protection Safety goggles or face shieldEuropean standard - EN 166 or equivalentTo protect against splashes and dust, preventing serious eye damage.[2]
Body Protection Protective clothingLab coat or other suitable protective clothingTo prevent skin exposure.[3]
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respiratorRequired if ventilation is inadequate or when handling large quantities to prevent inhalation.[3]

Operational Plan for Safe Handling

Follow these step-by-step instructions for the safe handling of this compound at all stages of use.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Handling the Compound
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not breathe in dust, vapor, mist, or gas.[3]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transferring: When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Immediate First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[2][3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[3][4]

Spill and Leak Procedure
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and contain the spill. For solid spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.

  • Cleaning: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]

  • Container Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[1]

    • Do not dispose of it with household garbage.

    • Prevent the product from entering drains or sewage systems.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review SDS for Similar Compounds B Ensure Proper Ventilation (Fume Hood) A->B C Verify Eyewash/Safety Shower Access B->C D Don Appropriate PPE C->D E Weighing/Transferring (Avoid Dust) D->E F Solution Preparation E->F G Perform Experiment F->G H Decontaminate Work Area G->H K Spill or Exposure Occurs? G->K During Experiment I Properly Label and Store Waste H->I J Remove and Dispose of PPE Correctly I->J M Execute Spill Cleanup Protocol L Follow First Aid Measures K->L Exposure K->M Spill L->H M->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.